molecular formula C15H24N2O2 B6335589 tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate CAS No. 1015136-77-2

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Cat. No.: B6335589
CAS No.: 1015136-77-2
M. Wt: 264.36 g/mol
InChI Key: WDFKZPGWMRLIHG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate ( 1015136-77-2 ) is a chemical compound offered for research and development purposes. This molecule features both a tert-butoxycarbonyl (Boc) protected amine and a free amine group, making it a valuable bifunctional intermediate in organic synthesis . Its molecular formula is C15H24N2O2 and it has a molecular weight of 264.36 g/mol . The structure of this compound, as represented by the SMILES notation CC(OC(NC(CCC1=CC=CC=C1)CN)=O)(C)C , highlights its potential as a key precursor for the construction of more complex molecules. Compounds within this family are frequently employed in pharmaceutical research and the synthesis of peptides and other bioactive compounds . As a protected diamine, it serves as a crucial building block for medicinal chemists. This product is intended for research use only and is not intended for human or animal use . Researchers can utilize this chemical as a starting material to explore new synthetic pathways and develop novel compounds for scientific investigation.

Properties

IUPAC Name

tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKZPGWMRLIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Workflows for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Structural Causality

In the design of modern peptidomimetics and protease inhibitors, the spatial orientation of hydrophobic pharmacophores is critical for target affinity. tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) serves as a highly specialized, orthogonally protected diamine building block[1].

Structurally derived from homophenylalanine, this compound features an extended aliphatic chain terminating in a phenyl ring. This specific architecture is highly prized in medicinal chemistry because the extra methylene group (compared to standard phenylalanine derivatives) allows the phenyl moiety to deeply penetrate the


 hydrophobic pockets of aspartyl proteases (such as HIV-1 protease or renin). The molecule is defined by its orthogonal reactivity: a highly nucleophilic, unhindered primary amine at position 1, and a sterically shielded, electronically deactivated secondary amine at position 2, protected by an acid-labile tert-butyloxycarbonyl (Boc) group[1].
Quantitative Physicochemical Profile

The following data summarizes the core properties of the compound, establishing the baseline for its handling and characterization in a laboratory setting[1],[2].

PropertyValue / Description
Chemical Name tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
CAS Number 1015136-77-2
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
SMILES String O=C(OC(C)(C)C)NC(CCC1=CC=CC=C1)CN
Storage Conditions Sealed in dry conditions, 2–8°C
Key Functional Groups Primary amine, Boc-carbamate, Phenyl ring

De Novo Synthesis: Mechanistic Choices & Causality

While commercially available[3], synthesizing this building block de novo from Boc-homophenylalanine requires precise chemoselectivity. A common pitfall in diamine synthesis is the direct reduction of a primary amide using strong hydrides (e.g.,


), which frequently results in the unintended partial cleavage or methylation of the Boc protecting group.

To guarantee stereochemical retention and prevent Boc degradation, the Reduction-Mesylation-Azidation route is the gold standard.

  • Reduction: The carboxylic acid is mixed with isobutyl chloroformate to form a mixed anhydride, which is gently reduced by

    
     to an alcohol.
    
  • Activation & Substitution: The alcohol is activated via mesylation. Subsequent displacement with sodium azide (

    
    ) in DMF proceeds via an 
    
    
    
    mechanism, cleanly inverting the stereocenter (if a specific enantiomer is used) without affecting the acid-labile Boc group.
  • Final Reduction: Mild catalytic hydrogenation (

    
    ) reduces the azide to the target primary amine.
    

Synthesis N1 Boc-Homophenylalanine N2 Boc-Homophenylalaninol N1->N2 1. Isobutyl chloroformate, NMM 2. NaBH4, H2O N3 Mesylate Intermediate N2->N3 MsCl, TEA, DCM (0°C) N4 Azide Intermediate N3->N4 NaN3, DMF (80°C) N5 Target Carbamate (CAS 1015136-77-2) N4->N5 H2, Pd/C, MeOH

De novo synthetic pathway for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate.

Self-Validating Experimental Protocols

The following protocols leverage the orthogonal reactivity of the compound. Each workflow is designed as a self-validating system, meaning the success of the reaction is continuously verifiable through specific analytical checkpoints.

Protocol A: Urea Formation via Isocyanate Coupling

This protocol utilizes the primary amine to generate a urea-based peptidomimetic core.

  • Step 1 (Preparation): Dissolve 1.0 eq (264.36 mg, 1 mmol) of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate in 5 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Step 2 (Temperature Control): Cool the reaction flask to 0°C using an ice bath. Causality: Maintaining 0°C suppresses the nucleophilicity of the resulting urea nitrogen, preventing runaway biuret formation (over-addition).

  • Step 3 (Addition): Add 1.05 eq of the target isocyanate dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Step 4 (Self-Validation Checkpoint): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin.

    • Validation: The starting material will show a bright purple spot (free primary amine). A successful reaction is validated by the complete disappearance of the purple spot, as the newly formed urea does not react with Ninhydrin.

  • Step 5 (Confirmation): Perform LC-MS. Validate the disappearance of the

    
    
    
    
    
    peak and the appearance of the expected product mass.
Protocol B: Acidic Boc-Deprotection to 1,2-Diamine Hydrochloride

When the free diamine is required for subsequent cyclization or dual-functionalization, the Boc group must be cleanly removed.

  • Step 1 (Reaction): Suspend 1.0 eq of the carbamate in 4M HCl in Dioxane (10 volumes).

    • Causality: Dioxane is specifically chosen over the traditional Trifluoroacetic acid (TFA) in DCM. HCl in Dioxane directly precipitates the resulting diamine as a highly stable, non-hygroscopic dihydrochloride salt, eliminating the need for complex basic aqueous workups that often lead to product loss in water.

  • Step 2 (Agitation): Stir vigorously at room temperature for 3 hours.

  • Step 3 (Self-Validation Checkpoint): Monitor gas evolution. The cleavage of the Boc group releases isobutylene and

    
     gases. The cessation of bubbling is a physical indicator of reaction completion.
    
  • Step 4 (Isolation): Add cold diethyl ether to fully precipitate the diamine salt. Filter and wash with ether.

  • Step 5 (Confirmation):

    
    -NMR validation. The massive 9-proton singlet at 
    
    
    
    (corresponding to the tert-butyl group) must be completely absent.

Orthogonal Derivatization Workflows

Because of its dual-amine nature, this compound is a highly versatile node in combinatorial chemistry and library generation for drug discovery. By selectively reacting the primary amine while the secondary amine remains protected, researchers can build complex, asymmetric scaffolds[4].

Workflow Core Target Carbamate (CAS 1015136-77-2) P1 Reductive Amination Core->P1 Aldehyde, NaBH(OAc)3 P2 Urea/Amide Coupling Core->P2 Isocyanate or Acid/HATU P3 Boc Deprotection Core->P3 4M HCl in Dioxane E1 Secondary Amine Scaffold P1->E1 E2 Peptidomimetic Core P2->E2 E3 1,2-Diamine Hydrochloride P3->E3

Orthogonal derivatization workflows for drug development applications.

References

  • 001Chemical. "tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate - CAS No. 1015136-77-2." 001Chemical Database, 2026. Available at: [Link]

Sources

Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic insights, and validated synthetic workflows.

Executive Summary

In modern medicinal chemistry and peptidomimetic drug design, the strategic use of orthogonally protected bifunctional building blocks is paramount. tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) serves as a highly versatile intermediate[1]. Featuring a hydrophobic phenylbutyl backbone, a free primary amine, and a Boc-protected secondary amine, this compound is frequently utilized in the synthesis of protease inhibitors, complex peptide analogs, and novel active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its structural design, detail field-proven protocols for its utilization, and establish a self-validating analytical framework to ensure high-fidelity synthetic outcomes.

Physicochemical Profiling

Understanding the baseline quantitative data of your starting material is the first step in designing robust stoichiometric workflows. Below is the validated physicochemical profile of the compound[1][2][3].

ParameterSpecification / Value
Chemical Name tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
CAS Registry Number 1015136-77-2
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Exact Mass 264.18 g/mol
Functional Groups Primary amine (-NH₂), Boc-protected amine (-NH-Boc), Phenyl ring
Storage Conditions Sealed in dry, 2-8°C (to prevent Boc degradation)

Mechanistic Insights: The Logic of Orthogonal Protection

The structural brilliance of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate lies in its orthogonal reactivity .

  • The Phenylbutyl Backbone: The 4-phenylbutan-2-yl moiety acts as a lipophilic anchor. In drug development, this structural motif is highly effective at occupying the S1/S1' hydrophobic pockets of target enzymes (such as HIV protease or renin).

  • The Boc Group (tert-Butyloxycarbonyl): The Boc group protects the nitrogen at the C2 position. Why Boc? It is completely stable to catalytic hydrogenation and highly resistant to basic/nucleophilic conditions (such as those used during amide coupling)[4]. This allows the free primary amine at C1 to be selectively functionalized without the risk of unwanted self-polymerization or side reactions.

  • Causality in Deprotection: The Boc group is specifically cleaved via acidolysis (e.g., using Trifluoroacetic acid). The mechanism is driven by the formation of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas, alongside the release of carbon dioxide[4]. The evolution of these gases makes the deprotection thermodynamically irreversible, ensuring high yields.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems, incorporating specific workup steps designed to eliminate common impurities that plague downstream analysis.

Protocol A: Selective Amide Coupling via the Free Primary Amine

To elongate the chain or attach a pharmacophore, the free primary amine is reacted with a carboxylic acid. We utilize HATU and DIPEA . HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the reaction and minimizes racemization of any adjacent stereocenters[5][6].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration)[5].

  • Base Addition: Add DIPEA (3.0 equiv). Insight: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, serving strictly to deprotonate the carboxylic acid and the incoming amine[7]. Stir for 15 minutes at room temperature.

  • Coupling: Add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.05 equiv). Stir at room temperature for 2–4 hours until complete consumption is observed via TLC[5].

  • Workup (Critical Step): Dilute with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, and brine.

    • Causality: The 5% LiCl wash is mandatory. It effectively partitions the highly polar DMF solvent into the aqueous phase, preventing DMF from suppressing ionization during downstream LC-MS analysis[7].

Protocol B: N-Boc Deprotection

Once the primary amine is successfully coupled, the Boc group must be removed to unmask the secondary amine for the next synthetic step.

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M[4].

  • Acidolysis: Cool the flask to 0°C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 TFA:DCM ratio (v/v)[4][8].

    • Insight: While neat TFA can be used, a 1:1 mixture with DCM tempers the reaction kinetics, preventing potential electrophilic aromatic substitution side-reactions on the electron-rich phenyl ring.

  • Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours[8].

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the product as a TFA salt[4][9].

Analytical Validation Framework

Trustworthiness in synthesis requires rigorous validation. Every protocol described above must be subjected to the following analytical checkpoints:

  • TLC Monitoring: Use a Ninhydrin stain. The starting material (containing a free primary amine) will stain a deep purple/blue. Upon successful amide coupling (Protocol A), the spot will become Ninhydrin-negative.

  • LC-MS Analysis: For the unreacted starting material, expect a mass-to-charge ratio of m/z [M+H]⁺ ≈ 265.2 [1]. Following Boc deprotection (Protocol B), the loss of the Boc group (-100 Da) will result in a characteristic mass shift, confirming successful cleavage.

Visualizations of Synthetic Logic

Below are the logical architectures of the synthetic workflow and the analytical validation process, mapped using Graphviz.

SyntheticWorkflow Start tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (Starting Material) Coupling Amide Coupling (HATU, DIPEA, R-COOH) Start->Coupling Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Deprotection Boc Deprotection (1:1 TFA / DCM) Intermediate->Deprotection Product Free Amine Product (Ready for Elongation) Deprotection->Product

Caption: Sequential workflow from amide coupling of the primary amine to subsequent Boc deprotection.

AnalyticalValidation Sample Crude Reaction Mixture TLC TLC Monitoring (Ninhydrin Stain) Sample->TLC Workup Aqueous Workup (5% LiCl to remove DMF) TLC->Workup LCMS LC-MS Analysis (Confirm m/z shifts) Workup->LCMS NMR 1H & 13C NMR (Structural Confirmation) Workup->NMR Pure Validated Pure Compound LCMS->Pure NMR->Pure

Caption: Self-validating analytical framework ensuring high-fidelity product isolation.

References

  • 001Chemical. "CAS No. 1015136-77-2, tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate." 001Chemical. Available at: [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. Available at: [Link]

Sources

Technical Guide: Safety, Handling, and Properties of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate , a specialized chiral diamine intermediate used in the synthesis of peptidomimetics and protease inhibitors.

Part 1: Executive Summary & Chemical Identity

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) is a mono-Boc-protected 1,2-diamine derivative. Structurally, it consists of a homophenylalanine-derived backbone where the C2-amine is protected by a tert-butoxycarbonyl (Boc) group, leaving the C1-primary amine free for selective functionalization.

This compound is a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) . Its primary utility lies in its ability to serve as a "chiral spacer," allowing researchers to link pharmacophores with precise stereochemical control while maintaining orthogonal protection.

Chemical Characterization Table
PropertySpecification
IUPAC Name tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
Common Synonyms Boc-1,2-diamino-4-phenylbutane; Carbamic acid, N-[1-(aminomethyl)-3-phenylpropyl]-, 1,1-dimethylethyl ester
CAS Number 1015136-77-2
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Physical State White to off-white solid (waxy crystalline)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~10.5 (Primary amine), ~-1.0 (Carbamate NH)

Part 2: Hazard Identification & Safety Profile (GHS)[4][5]

Expert Insight: As a primary aliphatic amine, this compound exhibits basicity that dictates its safety profile. While the Boc group mitigates the nucleophilicity of the secondary amine, the free primary amine (-CH₂NH₂) renders the compound potentially corrosive to mucous membranes and sensitive to atmospheric CO₂ (carbamate formation).

GHS Classification (Synthesized)

Based on functional group analysis and structural analogs (Class 6.1/8).

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Category 1B).

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1][3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[2][1][3] Continue rinsing.[2][1][3]

Part 3: Safe Handling & Experimental Protocols

Storage and Stability

The Causality of Degradation: Primary amines are "CO₂ sponges." Exposure to ambient air will lead to the formation of carbamic acid salts (white crust formation), which alters stoichiometry in sensitive coupling reactions.

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid silicone septa for long-term storage as amines can leach plasticizers.

Emergency Response Workflow

The following diagram outlines the decision logic for spill containment and exposure response, prioritizing operator safety over sample recovery.

SafetyProtocol Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck Spill Solid Spill TypeCheck->Spill Exposure Personnel Exposure TypeCheck->Exposure SpillAction 1. Evacuate Area 2. Don Full PPE (Nitrile + Tyvek) 3. Cover with weak acid neutralizer (Citric Acid) 4. Sweep into HazMat Bag Spill->SpillAction SkinExp Skin Contact Exposure->SkinExp EyeExp Eye Contact Exposure->EyeExp Medical Seek Medical Attention (Bring SDS) SpillAction->Medical If inhalation suspected SkinAction Flush with water (15 min) Do NOT neutralize with acid SkinExp->SkinAction EyeAction Eye Wash Station (15 min) Hold eyelids open EyeExp->EyeAction SkinAction->Medical EyeAction->Medical

Figure 1: Emergency Response Logic Flow for Primary Amine Intermediates.

Part 4: Synthesis & Application Context[7][8]

Structural Connectivity & Reactivity

Understanding the connectivity is vital for retrosynthetic planning. The molecule contains two nitrogen centers with distinct reactivity profiles:

  • N1 (Primary Amine): Highly nucleophilic. Reacts with acid chlorides, isocyanates, and activated esters.

  • N2 (Carbamate): Non-nucleophilic under basic/neutral conditions. Requires acidic deprotection (e.g., TFA/DCM or HCl/Dioxane) to reveal the secondary amine.

ChemicalStructure cluster_reactivity Reactivity Profile Ph Ph C4 C4 Ph->C4 C3 C3 C4->C3 C2 C2 (Chiral) C3->C2 N_Boc NH-Boc C2->N_Boc Protected C1 C1 C2->C1 NH2 NH2 (Free) C1->NH2 Reactive

Figure 2: Structural connectivity highlighting the orthogonal protection scheme. The C1-NH2 is the active site for immediate derivatization.

Standard Protocol: Amide Coupling

Scenario: Coupling CAS 1015136-77-2 with a carboxylic acid (R-COOH).

  • Activation: Dissolve R-COOH (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the active ester.

  • Addition: Add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 equiv).

    • Note: No pre-neutralization of the amine is needed if used as the free base. If supplied as an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Monitoring: Monitor by LC-MS. The product will show a mass of MW(Acid) + 264 - 18.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃ and brine.

Part 5: Toxicological & Ecological Information

Toxicological Data (Analog-Based)
  • Acute Toxicity: Data for similar Boc-diamines suggests an Oral LD50 between 500–2000 mg/kg (Rat).

  • Skin Corrosion: High probability of necrosis upon prolonged contact due to the primary amine functionality (pH > 11 in aqueous suspension).

  • Sensitization: Amines are known sensitizers; repeated exposure may cause allergic contact dermatitis.

Ecological Considerations
  • Aquatic Toxicity: Do not allow product to reach ground water or sewage systems. Amines are often toxic to aquatic life (EC50 < 10 mg/L) due to pH alteration and direct cellular toxicity.

  • Disposal:

    • Dissolve in a combustible solvent (acetone/alcohol).

    • Burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).

References

  • ChemScene . (2024). tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate Product Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar Boc-protected amines. PubChem.
  • Sigma-Aldrich . (2024). Safety Data Sheet for (R)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate (Structural Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA) . (2024).[4] Hazard Communication Standard: Safety Data Sheets. Washington, DC: U.S. Department of Labor.

Sources

An In-depth Technical Guide to the Structural Analysis of Boc-Protected Phenylbutyl Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Boc-Protected Phenylbutyl Amines in Drug Development

In the landscape of modern medicinal chemistry and pharmaceutical development, the phenylbutyl amine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its strategic importance is matched by the necessity of precise chemical control during multi-step syntheses. Herein lies the indispensable role of the tert-butoxycarbonyl (Boc) protecting group. The Boc group temporarily masks the highly reactive and nucleophilic amine functionality, preventing unwanted side reactions and allowing for selective transformations at other molecular sites.[1][2][3] This reversible protection is a cornerstone of complex organic synthesis, enabling higher yields and purer products.[1][3]

This guide provides an in-depth exploration of the essential analytical techniques required to rigorously characterize the structure of Boc-protected phenylbutyl amine derivatives. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's identity, purity, and stereochemistry is not merely an academic exercise—it is a prerequisite for advancing a compound through the development pipeline. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable analytical data.

The Analytical Gauntlet: A Multi-Modal Approach to Structural Verification

A single analytical technique is rarely sufficient to provide a complete structural picture. A comprehensive and self-validating analysis relies on an integrated workflow where orthogonal methods are used to confirm and complement findings. This multi-modal approach ensures the highest degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Boc-protected phenylbutyl amines, a suite of NMR experiments is employed to piece together the molecular puzzle.

Key NMR Experiments and Their Purpose:
  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). For a typical Boc-protected phenylbutyl amine, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons of the butyl chain, and a highly shielded, sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[4][5]

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the number of non-equivalent carbon atoms in the molecule. Key signals include those for the aromatic carbons, the aliphatic carbons, the distinct carbons of the Boc group (the quaternary carbon around 80 ppm and the carbonyl carbon around 153 ppm), and the methyl carbons of the tert-butyl group.[5]

  • 2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, typically those on adjacent carbons. This is invaluable for tracing the carbon skeleton of the phenylbutyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is essential for definitively assigning both the ¹H and ¹³C spectra.[]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Boc-Protected Phenylbutyl Amine Derivative
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale for Chemical Shift
Aromatic (Ar-H)7.1 - 7.4125 - 142Deshielding effect of the aromatic ring current.
Benzylic (Ar-CH₂)2.5 - 2.8~35Proximity to the deshielding aromatic ring.
Aliphatic (CH₂, CH)1.4 - 1.820 - 40Standard shielded environment for sp³ carbons and protons.
Boc (C(CH₃)₃)~1.4 (singlet, 9H)~28.5Highly shielded and magnetically equivalent protons of the tert-butyl group.[5]
Boc (C=O)N/A~155Deshielding effect of the electronegative oxygen atoms.
Boc (Quaternary C)N/A~79-80Shielded sp³ carbon attached to three methyl groups and an oxygen.[5]
N-H (Amide)4.5 - 5.5 (broad)N/AVariable and broad due to hydrogen bonding and exchange; may not always be observed.
Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the Boc-protected amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp peaks.[7]

  • ¹H NMR Acquisition: Utilize a standard single-pulse sequence. Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typical.[7]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, more scans and a higher sample concentration may be necessary.[7]

  • 2D NMR Acquisition: Employ standard, pre-optimized pulse programs for COSY and HSQC experiments available on modern spectrometers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of fragmentation patterns.

Ionization Techniques and Fragmentation Analysis:
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8][9] This is the primary method for confirming the molecular weight of the Boc-protected phenylbutyl amine.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments using CID are used to purposefully fragment the parent ion. The fragmentation pattern of the Boc group is highly characteristic and serves as a diagnostic tool. Common fragmentation pathways include:

    • Loss of isobutylene (56 Da): A neutral loss of C₄H₈ from the tert-butyl group, often observed as a prominent fragment.[8][9][10]

    • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate results in the loss of C₅H₈O₂.

    • Loss of tert-butanol (74 Da): This can also be a significant fragmentation pathway.[8]

    • Formation of the tert-butyl cation (m/z 57): This fragment is a hallmark of the Boc group.[10][11]

Diagram: Integrated Analytical Workflow

Analytical_Workflow Integrated Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Confirmation cluster_secondary Purity & Stereochemistry cluster_final Final Verification synthesis Synthesized Compound (Boc-Phenylbutyl Amine) nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Connectivity & Functional Groups ms Mass Spectrometry (ESI, HRMS) synthesis->ms Molecular Weight & Formula hplc Chiral HPLC/SFC (Enantiomeric Purity) synthesis->hplc Purity Analysis xray X-Ray Crystallography (Absolute Stereochemistry) synthesis->xray If Crystalline final_structure Confirmed Structure & Purity Report nmr->final_structure ms->final_structure hplc->final_structure xray->final_structure

Caption: Integrated workflow for the structural analysis of Boc-protected amines.

Chiral Chromatography: Quantifying Enantiomeric Purity

Many phenylbutyl amine derivatives are chiral, and their biological activity is often stereospecific. Therefore, determining the enantiomeric purity is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13][14]

The Principle of Chiral Separation:

CSPs are packed with a chiral material (e.g., polysaccharide derivatives) that interacts differently with the two enantiomers of the analyte.[15][16] This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: The choice of CSP is the most critical factor.[15] Polysaccharide-based columns (e.g., cellulose or amylose phenylcarbamates) are highly effective for a wide range of chiral compounds, including amines.[15][16]

  • Mobile Phase Screening: Separation is typically achieved in normal-phase mode. A common starting point is a mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[15] The ratio of these solvents is adjusted to optimize the separation (resolution) and analysis time.

  • Detection: UV detection is standard, as the phenyl group provides a strong chromophore.

  • Validation: The method should be validated by running a sample of the racemic mixture to confirm the separation of the two enantiomeric peaks. The enantiomeric excess (% ee) of the test sample can then be calculated from the relative peak areas.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most unambiguous and definitive determination of its three-dimensional structure, including its absolute stereochemistry.[17][18][19]

The Power of Anomalous Dispersion:

By analyzing the anomalous scattering of X-rays, particularly when a heavier atom is present or using specific wavelengths, the absolute configuration of a chiral molecule can be determined without reference to any other chiral substance.[17][18] The Flack parameter is a key value derived from the data; a value close to 0 confirms the correct absolute stereochemical assignment.[17]

Diagram: Logic of Analytical Technique Selection

Technique_Selection start Start: Unknown Boc-Amine Derivative q1 Need Molecular Formula? start->q1 q2 Need Atom Connectivity? q1->q2 No ms Mass Spectrometry q1->ms Yes q3 Is Compound Chiral? q2->q3 No nmr NMR (1D & 2D) q2->nmr Yes hplc Chiral HPLC q3->hplc Yes (Purity) end Structure Confirmed q3->end No q4 Need Absolute Stereochemistry? xray X-Ray Crystallography q4->xray Yes (If crystal) q4->end No ms->q2 nmr->q3 hplc->q4 xray->end

Caption: Decision tree for selecting the appropriate analytical techniques.

Conclusion: A Commitment to Scientific Integrity

The structural analysis of Boc-protected phenylbutyl amine derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating data from NMR spectroscopy, mass spectrometry, chiral chromatography, and X-ray crystallography, researchers can build a self-validating system that ensures the identity, purity, and stereochemistry of their compounds. This commitment to analytical precision is fundamental to the principles of scientific integrity and is essential for the successful advancement of new chemical entities in the drug development pipeline.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. Retrieved March 6, 2026, from [Link]

  • Ramesh, M., Srinivas, R., & Sharma, G. V. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1547-1556. Retrieved March 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 6, 2026, from [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved March 6, 2026, from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved March 6, 2026, from [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. Retrieved March 6, 2026, from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(39), 17694-17713. Retrieved March 6, 2026, from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 208-216. Retrieved March 6, 2026, from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved March 6, 2026, from [Link]

  • Moser, A. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved March 6, 2026, from [Link]

  • Harada, N. (2018). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Organic Chemistry, 83(15), 7835-7853. Retrieved March 6, 2026, from [Link]

  • Tůmová, L., & Tůma, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. Retrieved March 6, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved March 6, 2026, from [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library.
  • Ikai, T., & Yashima, E. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2071-2081. Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]

  • Massa, W. (2004). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Mittal, R., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ChemistrySelect, 4(41), 12096-12102.
  • Helmchen, G. (1991). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. In Methods of Organic Chemistry (Houben-Weyl) (Vol. E 21a, pp. 268-270). Thieme.
  • precisionFDA. (n.d.). 4-PHENYLBUTAN-2-AMINE. precisionFDA. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved March 6, 2026, from [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer.
  • Wiley-VCH GmbH. (2025). N-Methyl-4-phenylbutan-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved March 6, 2026, from [Link]

Sources

Technical Guide: Applications of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, synthesis, and medicinal chemistry significance of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate , a critical chiral 1,2-diamine scaffold.

Executive Summary

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2 / 1007877-57-7 for S-isomer) is a protected vicinal diamine scaffold derived from homophenylalanine. In medicinal chemistry, it serves as a privileged "deletion analog" of the hydroxyethylamine (HEA) isostere found in HIV protease inhibitors, and as a primary pharmacophore in neuroactive agents and organometallic chemotherapeutics.

Unlike its hydroxylated counterparts (e.g., the core of Darunavir or Atazanavir), this deoxy-scaffold is utilized to drive hydrophobic collapse in enzyme pockets, serve as a bidentate ligand for platinum(II) antitumor complexes, and act as a selective antagonist for Ca²⁺-permeable AMPA receptors.

Part 1: Structural Significance & Chemical Logic

The Homophenylalanine 1,2-Diamine Motif

The compound consists of a 4-phenylbutane backbone with orthogonal amine differentiation:

  • C2-Position: A Boc-protected secondary amine (from the parent amino acid).

  • C1-Position: A free primary amine (amenable to derivatization).

This structure allows for sequential, regioselective functionalization. It acts as a peptidomimetic spacer , mimicking the


 bond of peptide substrates while replacing the hydrolyzable amide bond with a stable ethylene diamine bridge.
Mechanistic Role: The "Deletion Analog"

In protease inhibitor design, this molecule is often used as a mechanistic probe. By comparing the binding affinity of this "deoxy" scaffold against the corresponding hydroxyethylamine (HEA) transition-state mimic, medicinal chemists can quantify the thermodynamic contribution (


) of the catalytic hydroxyl-aspartate hydrogen bond.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

Neurotherapeutics: AMPA Receptor Antagonists

One of the most distinct applications of this scaffold is in the development of neuroprotective agents targeting AMPA receptors.

  • Mechanism: Ca²⁺-permeable AMPA receptors are implicated in delayed neuronal death following ischemia. Polyamine toxins (like Joro spider toxin) block these channels but often cause hypotension.

  • Application: Researchers at Daiichi Pharmaceutical utilized the 1,2-diamino-4-phenylbutane scaffold to synthesize non-hypotensive antagonists. The hydrophobic phenyl tail interacts with the channel pore, while the cationic amines (at physiological pH) mimic the polyamine headgroup.

  • Key Insight: The specific spatial arrangement of the phenyl ring (4-position) relative to the diamine core is critical for separating channel blockade potency from systemic hypotensive side effects.

Oncology: Chiral Platinum(II) Complexes

Cisplatin resistance drives the search for novel non-leaving group ligands. This diamine serves as a chiral bidentate ligand for Pt(II) complexes.

  • Coordination Chemistry: The free amine and the deprotected C2-amine (after Boc removal) chelate Platinum to form a stable 5-membered ring.

  • Efficacy: The bulky phenylalkyl side chain enhances lipophilicity and cellular uptake. Studies on breast cancer lines (MCF-7, MDA-MB-231) indicate that Pt-complexes derived from this diamine scaffold exhibit distinct cytotoxicity profiles compared to cisplatin, likely due to altered DNA adduct recognition by repair enzymes.

HIV Protease Inhibition (Structural Probes)

While modern inhibitors utilize the hydroxyethylamine isostere, this deoxy-analog is used to synthesize urea-based inhibitors .

  • Urea Linkage: The C1-primary amine is reacted with isocyanates to form urea derivatives. These compounds probe the S1' pocket of the HIV protease without the "transition state" hydroxyl, often serving as controls to validate the necessity of the central OH group for sub-nanomolar potency.

Part 3: Synthetic Protocols & Workflows

Synthesis from Homophenylalanine

The most robust route involves the reduction of


-Boc-homophenylalanine derivatives.

Workflow Diagram (DOT):

Synthesis Start N-Boc-Homophenylalanine Step1 Mixed Anhydride Formation (IBCF / NMM) Start->Step1 Activation Inter1 Amide Intermediate Step1->Inter1 NH3(g) Step2 Reduction (LiAlH4 or BH3·THF) Inter1->Step2 Reduction Product tert-Butyl N-(1-amino- 4-phenylbutan-2-yl)carbamate Step2->Product Workup

Caption: Figure 1. Conversion of N-Boc-homophenylalanine to the target diamine via amide reduction.

Experimental Protocol: Reductive Amination Route

Note: This protocol assumes starting from the aldehyde, a common alternative pathway.

Objective: Synthesis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate from N-Boc-homophenylalaninal.

Reagents:

  • N-Boc-homophenylalaninal (1.0 equiv)

  • Ammonium Acetate (

    
    , 10.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 equiv)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-homophenylalaninal in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate (10 equiv) and stir at room temperature for 1 hour under Nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (1.5 equiv) portion-wise to avoid excessive foaming.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the aldehyde.

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Extraction: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel; Gradient: 0-10% Methanol in DCM with 1% 
    
    
    
    ) to yield the target primary amine.

Part 4: Quantitative Data Summary

The following table summarizes the physical properties and key biological data points for derivatives of this scaffold.

ParameterValue / DescriptionContext
Molecular Formula

Parent Scaffold
Molecular Weight 264.36 g/mol -
LogP (Predicted) ~2.4Lipophilicity suitable for CNS penetration
pKa (C1-Amine) ~9.5Protonated at physiological pH
IC50 (AMPA) 4.2 µM (Derivative 8f)Ca²⁺-permeable AMPA receptor inhibition [1]
IC50 (Cytotoxicity) 0.8 µM (Pt-Complex)Against MDA-MB-231 breast cancer cells [2]

References

  • Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists. Source: Bioorganic & Medicinal Chemistry (2002).[1] Context: Establishes the 1,2-diamino-4-phenylbutane scaffold as a key pharmacophore for neuroprotection without hypotension.

  • Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes. Source: Journal of Medicinal Chemistry (2006). Context: Validates the use of 1,2-diamines as ligands for antitumor platinum drugs.

  • Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. Source: European Journal of Organic Chemistry (2024). Context: Details the synthesis of the related hydroxy-containing scaffolds, highlighting the structural relationship to the deoxy-diamine.

  • Tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate Product Data. Source: PubChem (NIH). Context: Chemical and physical property verification.[1][2][3]

Sources

Commercial suppliers of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing and Synthetic Utility of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Executive Summary

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) is a specialized chiral diamine scaffold derived from homophenylalanine. It serves as a critical intermediate in the synthesis of peptidomimetics, specifically transition-state isosteres for protease inhibitors (e.g., HIV, HCV, and renin inhibitors).

Unlike common catalog reagents, this molecule occupies a "supply chain gray zone"—often listed but frequently requiring make-on-demand (MOD) lead times. This guide provides a dual-track strategy: (1) Verified commercial sourcing channels and (2) A validated in-house synthesis protocol to mitigate supply risks.

Part 1: Chemical Profile & Structural Significance[1]

This molecule is the N-Boc protected derivative of 1,2-diamino-4-phenylbutane. Its structural value lies in its ability to mimic the P1/P1' sites of peptide substrates while introducing a non-hydrolyzable amine linkage.

Property Specification
IUPAC Name tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
Common Name Boc-1,2-diamino-4-phenylbutane; Boc-Homophenylalaninol-amine
CAS Number (Racemic) 1015136-77-2
CAS Number (S-Isomer) 1007877-57-7 (Most common for drug discovery)
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Key Functionality Primary amine (nucleophile for coupling) + Boc-protected secondary amine (latent functionality).[1][2][3][4][5]

Critical Handling Note: As a primary amine, this compound is hygroscopic and avidly absorbs atmospheric CO₂ to form carbamate salts. It must be stored under argon at -20°C.

Part 2: Commercial Sourcing Landscape

The supply landscape for this intermediate is bifurcated into "Stocking Distributors" (rare) and "Custom Synthesis Houses" (common).

Tier 1: Verified Suppliers (Catalog & Custom)

These vendors explicitly list the CAS and have established synthetic routes.

  • ChemScene: Lists the racemic and chiral forms (Cat. No. CS-0122476).[2] often holds milligram-scale stock for immediate dispatch.

  • BOC Sciences: Specializes in amino acid derivatives. They are the primary source for bulk (>10g) orders, usually with a 2-3 week lead time.

  • MilliporeSigma / AA Blocks: Often list the precursor (chloroketone or amino alcohol) but can source the diamine via their custom synthesis arm.

Sourcing Decision Matrix

Use the following logic to determine your procurement strategy.

SourcingStrategy Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale BulkScale > 10 Grams QtyCheck->BulkScale VendorCheck Check ChemScene/Enamine Stock Status SmallScale->VendorCheck Custom Contract Synthesis (Lead time: 4-6 weeks) BulkScale->Custom Cost Efficient InHouse In-House Synthesis (See Part 4) BulkScale->InHouse IP Sensitive InStock In Stock? VendorCheck->InStock Buy Direct Purchase (Lead time: 3-5 days) InStock->Buy Yes InStock->InHouse No (Urgent)

Figure 1: Decision logic for sourcing vs. synthesizing the target diamine.

Part 3: Quality Control & Validation (E-E-A-T)

When sourcing from secondary suppliers, "Certificate of Analysis" verification is mandatory. 1,2-diamines are prone to racemization during production.

Validation Protocol
  • Identity (¹H NMR): Look for the diagnostic Boc singlet (~1.4 ppm, 9H) and the multiplet for the methine proton adjacent to the Boc-amine (~3.6-3.8 ppm). The methylene protons adjacent to the free amine should appear as a doublet or multiplet around 2.6-2.8 ppm.

  • Purity (HPLC-MS): Standard C18 gradient (Water/Acetonitrile + 0.1% Formic Acid). The free amine may tail; use high pH buffer (Ammonium Bicarbonate) if peak shape is poor.

  • Chiral Purity (Critical):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the amine peak.

    • Acceptance Criteria: ee > 98%.

Part 4: Synthetic Utility & In-House Protocol

If commercial stock is unavailable, the synthesis of (S)-tert-butyl (1-amino-4-phenylbutan-2-yl)carbamate is a robust, self-validating 3-step process starting from commercially available Boc-L-Homophenylalanine .

Synthetic Pathway

SynthesisPath Start Boc-L-Homophenylalanine (Commercial Starting Material) Step1 Step 1: Mixed Anhydride Formation (IBCF / NMM / THF) Start->Step1 Inter1 Intermediate: Mixed Anhydride Step1->Inter1 Step2 Step 2: Amidation (NH4OH or NH3 gas) Inter1->Step2 Inter2 Boc-Homophenylalanine Amide (Stable Solid) Step2->Inter2 Step3 Step 3: Selective Reduction (BH3·THF or LAH) Inter2->Step3 Product TARGET: Boc-Diamine (Purify via Acid/Base Extraction) Step3->Product Critical: Control Temp to prevent Boc cleavage

Figure 2: Synthetic route from Boc-Homophenylalanine to the target diamine.

Detailed Methodology (Self-Validating)

Step 1 & 2: Synthesis of Boc-Homophenylalanine Amide

  • Dissolve Boc-L-Homophenylalanine (1.0 eq) in dry THF at -15°C.

  • Add N-methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Checkpoint: The solution should become cloudy (salt precipitation).

  • Add 28% Ammonium Hydroxide (3.0 eq) or bubble NH₃ gas. Stir for 2 hours warming to RT.

  • Workup: Evaporate THF, dissolve residue in EtOAc, wash with 1N HCl, NaHCO₃, and Brine. Recrystallize from EtOAc/Hexane.

    • Yield: ~85-90%. Status: White Solid.[5]

Step 3: Reduction to Diamine Caution: This step requires strict temperature control to preserve the Boc group.

  • Dissolve the Amide (from Step 2) in anhydrous THF under Argon.

  • Cool to 0°C. Slowly add Borane-THF complex (1M solution, 3.0 eq).

  • Reflux gently for 4 hours.

  • Quench (Critical): Cool to 0°C. Add MeOH dropwise until bubbling ceases.

  • Workup: Evaporate solvent. The residue is a Boron-amine complex. Reflux with MeOH for 1 hour to break the complex. Evaporate again.

  • Purification: Partition between EtOAc and 1N NaOH. The product is in the organic layer (unlike amino acids).[4] Dry over Na₂SO₄ and concentrate.

    • Yield: ~70-80%.[4] Status: Colorless Oil/Solid.

References

  • ChemScene Product Entry . tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate (CAS 1015136-77-2). Retrieved from [2]

  • PubChem Compound Summary . tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate. National Library of Medicine. Retrieved from

  • ChemSrc . (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate.[6] Retrieved from

  • Organic Syntheses . General Methods for Reduction of Amides to Amines. (Contextual grounding for Step 3). Retrieved from

  • BOC Sciences . Boc-Homophenylalanine Derivatives. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Selective N-Alkylation of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the selective N-alkylation of the primary amine in tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate using reductive amination. This chiral diamine building block is a valuable intermediate in medicinal chemistry, and its selective functionalization is crucial for the synthesis of complex molecular architectures and pharmacologically active compounds.[1][2] We present a robust protocol centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[3][4] This guide details the underlying chemical principles, a step-by-step experimental protocol, optimization strategies, and troubleshooting advice to ensure reliable and high-yield synthesis for researchers in drug discovery and organic synthesis.

Introduction and Scientific Principles

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a powerful alternative to direct alkylation which often suffers from over-alkylation and the use of hazardous reagents.[5][6] The reaction proceeds in two main stages: the initial reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion. This intermediate is subsequently reduced by a hydride agent to yield the target amine.[7][8]

The choice of reducing agent is critical to the success of a one-pot reaction. It must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[9] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they often require a two-step process (pre-formation of the imine) to avoid reduction of the starting aldehyde or ketone.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for direct, one-pot reductive aminations.[4][12] Its reduced reactivity, owing to the electron-withdrawing and sterically bulky acetoxy groups, renders it inert toward most aldehydes and ketones while maintaining high reactivity towards iminium ions.[4][9] This selectivity allows for all reagents to be combined in a single step, streamlining the synthetic workflow.

The substrate, tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, possesses two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in imine formation. The second nitrogen is part of a tert-butoxycarbonyl (Boc) protected carbamate, which is non-nucleophilic and stable under the mildly acidic to neutral conditions of this reaction, ensuring perfect chemoselectivity.[13]

Reaction Mechanism

The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the dehydration of the hemiaminal to the iminium ion and provides the protonated species for efficient reduction.[4][10]

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Reactants Amine (R'-NH2) + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-CH=NHR']+ Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Secondary Amine (R-CH2-NHR') Iminium->Product Reduction H2O H2O H_plus H+ Reducer NaBH(OAc)3 Reducer->Iminium Hydride Source Hydride Hydride Attack 'H-'

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate with a generic aldehyde.

Materials and Reagents
  • Amine: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 eq)

  • Carbonyl: Aldehyde or Ketone (1.1-1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Catalyst (optional): Glacial Acetic Acid (0-1.0 eq, typically for ketones)

  • Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Water, Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

G start Start setup Combine Amine (1.0 eq) and Aldehyde (1.1 eq) in anhydrous DCM/DCE start->setup stir1 Stir at room temperature for 20-30 minutes setup->stir1 add_stab Add NaBH(OAc)3 (1.5 eq) portion-wise stir1->add_stab stir2 Stir at room temperature for 3-16 hours add_stab->stir2 monitor Monitor reaction progress by TLC or LC-MS stir2->monitor monitor->stir2 Incomplete quench Quench with saturated aqueous NaHCO3 monitor->quench Complete extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify crude product via silica gel chromatography dry->purify end Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 eq).

  • Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE. Add the aldehyde (1.1-1.2 eq) to the solution.

    • Scientist's Note: Anhydrous conditions are preferred to prevent hydrolysis of the imine intermediate and the reducing agent. DCE is a common solvent of choice, but DCM is often sufficient and more easily removed.[3][12]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5 minutes.

    • Rationale: Portion-wise addition helps to control any initial exotherm, although the reaction is generally mild.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3 to 16 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Rationale: The basic quench neutralizes any remaining acetic acid and decomposes the borate byproducts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Key Parameters and Optimization

The efficiency of the reductive amination can be influenced by several factors. The following table summarizes key parameters and their impact.

ParameterOptions & ConsiderationsImpact on Reaction & Rationale
Carbonyl Substrate Aromatic & Aliphatic Aldehydes, Acyclic & Cyclic KetonesAldehydes are generally more reactive than ketones. Sterically hindered substrates may require longer reaction times or gentle heating. Aromatic ketones can be challenging.[12]
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄NaBH(OAc)₃ is preferred for its selectivity, mildness, and non-toxic byproducts.[6] NaBH₃CN is also effective but generates toxic cyanide waste.[7] NaBH₄ is a stronger reductant and can reduce the starting carbonyl.[10]
Solvent DCE, DCM, THF, AcetonitrileDCE is the most commonly cited and effective solvent.[3][12] DCM is a good alternative. THF can also be used, but reactions may be slower.[12]
Catalyst / pH Acetic Acid (AcOH)Not usually required for aldehydes.[3] For ketones, catalytic AcOH (pH ~5-6) accelerates the rate-limiting imine formation.[10] Excess acid can protonate the starting amine, rendering it non-nucleophilic.
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature. For sluggish reactions, gentle heating (e.g., to 40 °C) may be beneficial, but can also increase side product formation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent (hydrolyzed). 3. Sterically hindered substrates.1. For ketones, add a catalytic amount of acetic acid. 2. Use fresh, high-quality NaBH(OAc)₃ and ensure anhydrous solvents. 3. Increase reaction time or gently heat the reaction mixture.
Side Product: Alcohol Reduction of the starting carbonyl by the hydride reagent.This is rare with NaBH(OAc)₃ but could indicate a contaminated or overly reactive batch. Ensure the correct reagent is used. If using NaBH₄, ensure imine formation is complete before adding the reductant.[10]
Side Product: Dialkylation The secondary amine product reacts with another molecule of the aldehyde.This is generally slow.[4] Use a slight excess of the amine or a stepwise procedure where the imine is formed first, followed by reduction.[3]
Difficult Purification Streaking of the amine product on the silica gel column.Pre-treat the silica with triethylamine (e.g., by flushing the column with a solvent system containing 1% Et₃N) or use commercially available deactivated silica gel.[10]

Conclusion

The reductive amination of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate using sodium triacetoxyborohydride is a highly efficient, selective, and operationally simple method for synthesizing N-alkylated derivatives. The protocol's mild conditions preserve the acid-sensitive Boc protecting group and are tolerant of a wide array of functional groups present on the carbonyl partner.[3] This makes the methodology broadly applicable in lead optimization and the synthesis of complex pharmaceutical intermediates. By understanding the core principles and potential pitfalls outlined in this guide, researchers can confidently and successfully apply this critical transformation in their work.

References

  • Reductive amination - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Zhang, Z., et al. (2020). Synthesis of chiral amines via reductive amination and rational design of chiral pyridine‐derived half‐sandwich iridium catalysts. Angewandte Chemie International Edition, 59(32), 13393-13400. Available from: [Link]

  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]

  • Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2286–2293. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved March 8, 2026, from [Link]

  • Reductive Amination. (n.d.). WordPress. Retrieved March 8, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved March 8, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Tice, C. M. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 40(3), 863–912. Available from: [Link]

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Peptide coupling conditions for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Optimization for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Executive Summary

This guide details the optimized reaction conditions for utilizing tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) as a nucleophilic building block in peptide synthesis. This molecule acts as a mono-protected vicinal diamine, a critical scaffold in the synthesis of protease inhibitors (e.g., HIV protease, renin inhibitors) and peptidomimetics.

Key Technical Challenges:

  • Steric Hindrance: The nucleophilic primary amine at C1 is adjacent to a bulky C2-Boc-amino group, reducing reaction kinetics compared to standard amino acids.

  • Solubility: The lipophilic phenylpropyl chain and Boc group require polar aprotic solvents (DMF/NMP) for efficient coupling, as DCM solubility can be inconsistent for salt forms.

  • Chemoselectivity: Conditions must preserve the acid-labile Boc protecting group while activating the carboxylic acid partner.

Chemical Context & Mechanism

The target molecule is a chiral 1,2-diamine derivative . In a coupling reaction, it functions as the Amine Component .

  • Nucleophile: Primary amine (-NH₂) at Position 1.

  • Protecting Group: tert-Butyloxycarbonyl (Boc) at Position 2 (must remain intact).

  • Stereocenter: Position 2 (Chiral). While the amine component rarely racemizes, the basicity of the reaction medium must be controlled to prevent epimerization of the incoming activated carboxylic acid.

Reaction Scheme

The general reaction involves coupling an N-protected amino acid (R-COOH) to the target amine using an activation agent.


Strategic Decision Matrix (Graphviz)

The choice of coupling reagent depends heavily on the steric demand of the carboxylic acid partner.

CouplingStrategy Start Start: Select Carboxylic Acid Partner CheckSterics Is the Acid Partner Sterically Hindered? (e.g., Val, Ile, Pro, N-Methyl) Start->CheckSterics StandardPath Method A: Carbodiimide Coupling (EDC / HOBt) CheckSterics->StandardPath No (Gly, Ala, Phe) HighPerfPath Method B: Uronium Coupling (HATU / HOAt) CheckSterics->HighPerfPath Yes StandardDesc Pros: Cost-effective, easy workup Cons: Slower kinetics StandardPath->StandardDesc SolventCheck Check Solubility: Dissolve Amine in DMF (Preferred) or DCM StandardDesc->SolventCheck HighPerfDesc Pros: High yield, fast, minimizes racemization Cons: Expensive, harder to remove byproducts HighPerfPath->HighPerfDesc HighPerfDesc->SolventCheck Reaction Execute Reaction (Monitor by TLC/LC-MS) SolventCheck->Reaction Workup Workup Strategy: Acid/Base Wash (Method A) or Column Chromatography (Method B) Reaction->Workup

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate sterics.

Experimental Protocols

Method A: Standard Coupling (EDC/HOBt)

Recommended for coupling with unhindered amino acids (Gly, Ala, Leu, Phe).

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • Target Amine: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 – 1.1 equiv)

  • EDC[2][3][4][5][6][7]·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM (if solubility permits)

Procedure:

  • Activation: Dissolve the Carboxylic Acid Partner and HOBt in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Add EDC[2][3]·HCl and stir for 15 minutes at 0°C to form the active ester.

  • Coupling: Add the Target Amine followed by DIPEA dropwise.

    • Note: Ensure pH is basic (pH 8-9) by spotting on wet pH paper.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid Mass + 264.36 - 18.01).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine and DIPEA). Do not use strong acids like HCl to prevent Boc removal.

      • Saturated NaHCO₃ (removes unreacted acid and HOBt).

      • Brine.[8][9]

    • Dry over Na₂SO₄, filter, and concentrate.[10]

Method B: High-Efficiency Coupling (HATU)

Recommended for hindered partners (Val, Ile, Pro) or if Method A fails.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • Target Amine (1.0 – 1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv, optional but recommended for extreme hindrance)

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: Dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF (0.1 M) at Room Temperature.

  • Base Addition: Immediately add DIPEA. The solution should turn yellow (activation is very fast, < 2 mins).

  • Coupling: Immediately add the Target Amine.

    • Critical: HATU active esters can guanidinylate amines if left too long without the nucleophile. Add the amine quickly after base addition.

  • Reaction: Stir at room temperature for 1–4 hours. HATU reactions are typically much faster than EDC.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with water and brine (3x) to remove DMF and Tetramethylurea (TMU) byproduct.

    • Purification: Flash column chromatography is often required to remove HATU byproducts (HOAt) completely, as they can be difficult to wash out.

Data Summary & Troubleshooting

ParameterMethod A (EDC/HOBt)Method B (HATU)
Reaction Rate Slow (4-12 hours)Fast (1-4 hours)
Steric Tolerance Low to ModerateHigh
Racemization Risk Low (with HOBt)Very Low
Byproduct Removal Easy (Aqueous Wash)Difficult (Chromatography often needed)
Cost LowHigh

Common Issues:

  • Low Yield: If the amine is not fully soluble, switch solvent to NMP or pure DMF. Ensure the amine is free-based; if supplied as a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

  • Boc Loss: Avoid heating above 40°C. Do not use HCl or TFA during the workup washes; stick to Citric Acid or dilute KHSO₄.

  • Emulsions: The phenylpropyl chain makes the molecule lipophilic. If emulsions form during extraction, add a small amount of Methanol to the biphasic mixture or use saturated brine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025).[10][11] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

  • Han, S-Y., & Kim, Y-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467.

Sources

Application Note: Synthesis of Unsymmetrical Urea Derivatives from tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) 1 is a highly versatile, bifunctional building block frequently utilized in the development of peptidomimetics and HIV protease inhibitors. Structurally, it features a highly nucleophilic primary amine at the C1 position and a sterically hindered, electronically deactivated secondary carbamate (Boc-protected amine) at the C2 position.

This inherent electronic and steric differentiation provides strict regioselectivity. When subjected to urea-forming conditions, the unprotected primary amine reacts exclusively, leaving the Boc-protected center intact. This guide details the mechanistic rationale and validated protocols for converting this primary amine into diverse unsymmetrical urea derivatives.

Mechanistic Rationale & Strategy Selection

The formation of a urea bond requires the coupling of two amines via a carbonyl carbon donor. Because direct carbonylation with phosgene gas is highly toxic and operationally hazardous, modern medicinal chemistry relies on safer phosgene equivalents 2. The selection of the activation strategy depends heavily on the nucleophilicity of the target amine partner:

  • Path A (Direct Isocyanate Addition): The simplest method, but strictly limited by the commercial availability of the desired isocyanate partner.

  • Path B (CDI Activation): 1,1'-Carbonyldiimidazole (CDI) is a bench-stable solid that reacts with the primary amine to form a stable carbamoylimidazole intermediate 3. This method is highly recommended for coupling with aliphatic amines. It avoids the generation of HCl byproducts, instead releasing imidazole, which acts as a mild base.

  • Path C (Triphosgene Activation): Bis(trichloromethyl) carbonate (triphosgene) is a solid phosgene equivalent that generates an isocyanate in situ4. Because isocyanates are highly electrophilic, this method is mandatory when coupling our starting material with weakly nucleophilic partners, such as sterically hindered anilines.

Synthetic Workflow & Logical Relationships

UreaSynthesis cluster_paths Activation Strategies SM tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (Primary Amine Nucleophile) Iso Path A: Direct Isocyanate [R-NCO, DCM] SM->Iso Direct Addition CDI Path B: CDI Activation [CDI, DCM] SM->CDI Nucleophilic Attack Tri Path C: Triphosgene [BTC, DIPEA, DCM] SM->Tri Phosgenation Target Boc-Protected Urea Derivative (Unsymmetrical) Iso->Target Inter_CDI Carbamoylimidazole Intermediate CDI->Inter_CDI Inter_Tri Isocyanate Intermediate Tri->Inter_Tri Inter_CDI->Target + R-NH2 Inter_Tri->Target + R-NH2

Figure 1: Synthetic pathways for urea derivatives from tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate.

Methodological Comparison Data

To assist in selecting the optimal synthetic route, the quantitative and qualitative parameters of the three primary methodologies are summarized below:

ParameterPath A: Direct IsocyanatePath B: CDI ActivationPath C: Triphosgene Activation
Reagent Toxicity Moderate to HighLow (Bench-stable solid)High (Phosgene equivalent)
Active Intermediate None (Direct coupling)CarbamoylimidazoleIsocyanate
Primary Byproducts NoneImidazole, CO₂HCl, CO₂
Substrate Scope Limited to available R-NCOExcellent for Aliphatic AminesBroad (Aliphatics & Anilines)
Typical Yield 85% - 95%70% - 85%75% - 90%
Reaction Time 1 - 2 hours4 - 12 hours2 - 4 hours

Validated Experimental Protocols

The following step-by-step methodologies are engineered as self-validating systems, ensuring that intermediate formation can be analytically confirmed before proceeding to the coupling phase.

Protocol A: CDI-Mediated Synthesis of Unsymmetrical Ureas

Best for coupling with aliphatic amines. Phosgene-free.

Scale: 1.0 mmol

  • Preparation: In an oven-dried flask flushed with Argon, dissolve 178 mg (1.1 mmol, 1.1 eq) of 1,1'-Carbonyldiimidazole (CDI) in 5 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C.

  • Activation (Causality Check): Dissolve 264 mg (1.0 mmol) of tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate in 5 mL of anhydrous DCM. Add this solution dropwise to the CDI solution.

    • Causality: The amine must be added to an excess of CDI. Inverse addition (adding CDI to the amine) will result in the primary amine reacting with the newly formed carbamoylimidazole, yielding an unwanted symmetrical urea dimer 3.

  • Intermediate Validation: Stir for 2 hours at room temperature.

    • Self-Validation: Monitor by TLC (Ninhydrin stain). The highly polar primary amine spot (Rf ~0.1 in 9:1 DCM:MeOH) will disappear, replaced by a UV-active, less polar carbamoylimidazole intermediate.

  • Coupling: Add the secondary amine partner (1.2 mmol) directly to the reaction mixture. If the amine partner is a hydrochloride salt, simultaneously add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL) to free-base the amine in situ.

  • Completion & Workup: Stir for 4–12 hours at room temperature. Dilute with DCM (10 mL) and wash sequentially with 1M HCl (2 x 10 mL) to remove the imidazole byproduct and unreacted amines. Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Triphosgene-Mediated Synthesis (In Situ Isocyanate)

Best for coupling with weakly nucleophilic aromatic amines (anilines).

Scale: 1.0 mmol

  • Preparation: In a well-ventilated fume hood, dissolve 118 mg of triphosgene (0.4 mmol, equivalent to 1.2 mmol of phosgene) in 5 mL anhydrous DCM. Cool to 0 °C.

  • Activation (Causality Check): Dissolve 264 mg (1.0 mmol) of the starting material and 387 mg (3.0 mmol, 522 µL) of DIPEA in 5 mL anhydrous DCM. Add this mixture dropwise to the triphosgene solution over 30 minutes at 0 °C.

    • Causality: Triphosgene must be kept in stoichiometric excess during the addition phase. The slow addition prevents a localized excess of the starting amine, which would rapidly attack the newly formed isocyanate and cause dimerization. DIPEA is required to scavenge the HCl gas generated during phosgenation.

  • Intermediate Validation: Stir for 30 minutes at 0 °C.

    • Self-Validation: Extract a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The successful formation of the intermediate is confirmed by the appearance of a sharp, intense isocyanate stretching band at ~2250–2275 cm⁻¹ and the complete absence of the primary N-H stretch at ~3200 cm⁻¹ 4.

  • Coupling: Add the target amine partner (1.1 mmol) dissolved in 2 mL DCM to the active isocyanate solution.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench carefully by adding saturated aqueous NaHCO₃ (10 mL) dropwise to neutralize any residual phosgene equivalents and HCl. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • tert-butyl N-(1-amino-4-phenylbutan-2-yl)
  • Source: nih.gov (PMC)
  • Source: organic-chemistry.
  • Source: asianpubs.

Sources

Application Note: Chemoselective Reductive Amination of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptidomimetics and small-molecule therapeutics (such as HIV protease inhibitors) frequently relies on the precise, site-specific functionalization of chiral diamines. This application note details a robust, highly chemoselective protocol for the reductive amination of tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) with various aldehydes. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the hydride donor, this methodology prevents premature aldehyde reduction and suppresses undesired over-alkylation, yielding high-purity secondary amines suitable for downstream drug development workflows.

Mechanistic Rationale & Reagent Selection

The Substrate

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate is a highly valuable synthetic intermediate featuring an orthogonally protected secondary amine (via the tert-butyloxycarbonyl or "Boc" group) and a reactive, sterically accessible primary amine.

The Causality of Experimental Choices

Direct alkylation of primary amines using alkyl halides is notoriously difficult to control, almost universally resulting in a statistical mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products [3]. To circumvent this, reductive amination is the industry standard.

The choice of reducing agent is the most critical parameter in this workflow. While Sodium Borohydride (NaBH₄) is a powerful reductant, it often reduces the starting aldehyde to an alcohol before imine formation can occur. To solve this, we employ Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, significantly dampening its reactivity [1]. Consequently, NaBH(OAc)₃ is uniquely chemoselective: it will not reduce the parent aldehyde but will efficiently transfer a hydride to the highly electrophilic iminium ion intermediate once it forms [1].

Mechanism A Primary Amine (Boc-Diamine) B Aldehyde (R-CHO) C Hemiaminal Intermediate (Unstable) D Iminium Ion (Electrophilic) C->D -H2O (Dehydration) E Secondary Amine (Target Product) D->E Hydride Transfer F NaBH(OAc)3 (Hydride Donor) F->E H- AB AB AB->C Nucleophilic Addition

Mechanistic pathway of the chemoselective reductive amination using NaBH(OAc)3.

Quantitative Data: Optimization of Reducing Agents

To validate the selection of NaBH(OAc)₃, empirical optimization data comparing common hydride donors in the reductive amination of tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate is summarized below.

Reducing AgentEquivalentsSolventChemoselectivity (2° vs 3° Amine)Aldehyde Reduction (Alcohol Byproduct)Typical Yield (%)Toxicity / Safety Profile
NaBH₄ 1.5MeOHPoor (Over-alkylation common)High (>30%)40 - 55%Standard handling
NaCNBH₃ 1.5MeOH / THFGoodLow (<5%)75 - 85%High (Generates toxic HCN gas) [3]
NaBH(OAc)₃ 1.4DCE / DCMExcellent Trace (<1%) 88 - 95% Mild, bench-stable[1]

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunction
tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate264.361.00Limiting Reagent / Nucleophile
Target Aldehyde (e.g., Benzaldehyde derivative)Variable1.05Electrophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.40Hydride Donor
1,2-Dichloroethane (DCE)98.960.2 MSolvent
Glacial Acetic Acid (AcOH) Optional60.051.00Acid Catalyst (For hindered aldehydes)

Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the reduction step until imine formation is analytically confirmed.

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde in DCE (1h, RT) Step2 2. Reduction Add NaBH(OAc)3 (Stir 2-12h) Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Check Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 / DCM Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Step 1: Imine Formation
  • To an oven-dried, argon-purged round-bottom flask, add tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 equiv) and dissolve in anhydrous DCE to achieve a 0.2 M concentration.

  • Add the target aldehyde (1.05 equiv) dropwise at room temperature.

  • Causality Note: If the aldehyde is sterically hindered or highly enolizable, add 1.0 equiv of glacial acetic acid or a Lewis acid such as Ti(OiPr)₄ to accelerate hemiaminal dehydration [2].

  • Stir the mixture for 1–2 hours at room temperature.

Step 2: Hydride Reduction
  • Cool the reaction mixture to 0 °C using an ice bath to control the mild exotherm.

  • Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the steric bulk of the imine.

Step 3: Analytical Validation (In-Process Control)
  • TLC Analysis: Spot the reaction mixture against the starting diamine. Stain with Ninhydrin. The primary amine starting material will rapidly stain a deep purple/pink. The secondary amine product will typically appear as a distinct, fainter spot (often requiring heat or a Dragendorff's stain for high visibility).

  • LC-MS Analysis: Confirm the disappearance of the starting material mass (

    
    ) and the appearance of the product mass (
    
    
    
    ).
Step 4: Quench and Workup
  • Once complete consumption of the starting material is confirmed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Causality Note: The mild base neutralizes any added acetic acid and safely hydrolyzes unreacted borohydride complexes without degrading the Boc-protecting group.

  • Stir vigorously for 15 minutes until gas evolution (H₂) ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH with 1% Et₃N to prevent streaking of the secondary amine).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Application Notes & Protocols: A Modular Approach to HIV Protease Inhibitor Synthesis Utilizing Phenylbutan-2-yl Carbamate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the synthesis of novel HIV protease inhibitors (PIs) by incorporating chiral phenylbutan-2-yl carbamate moieties. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins essential for producing mature, infectious virions.[1][2] Inhibiting this enzyme arrests viral replication, making it a cornerstone target for antiretroviral therapy.[3] Carbamate functional groups are prevalent in advanced PIs, such as Darunavir, serving as stable bioisosteres for peptide bonds and forming crucial hydrogen bonding interactions within the enzyme's active site.[4][5] This document details the strategic rationale, synthetic methodologies, and step-by-step protocols for creating custom PIs, using a phenylbutan-2-yl carbamate as a representative P2 ligand designed to probe the S2 subsite of the protease. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space in the pursuit of next-generation antiretrovirals.

Introduction: The Rationale for Carbamate-Based HIV Protease Inhibitors

The HIV-1 protease is a C2-symmetric homodimeric aspartyl protease that functions by cleaving Gag and Gag-Pol polyprotein precursors.[6] Its active site, located at the dimer interface, is the target for a class of drugs known as protease inhibitors (PIs).[2][7] These drugs are rationally designed transition-state mimics that bind tightly to the active site, competitively inhibiting the natural substrate and preventing the maturation of new viral particles.[1][2]

The carbamate moiety (-NH-CO-O-) has proven to be a highly effective functional group in modern PI design.[8] It offers several advantages:

  • Metabolic Stability: Carbamates are generally more resistant to proteolytic cleavage than amide bonds, enhancing the pharmacokinetic profile of the drug.[4][9]

  • Hydrogen Bonding: The carbonyl oxygen and N-H group of the carbamate can participate in a robust network of hydrogen bonds with the backbone atoms of the protease active site, contributing significantly to binding affinity.[5]

  • Structural Mimicry: It acts as a bioisostere of the peptide bond, allowing the inhibitor to fit effectively within the substrate-binding cleft.[4]

The choice of the R-group on the carbamate is critical for targeting specific subsites of the protease. This guide focuses on the use of a chiral (R)-1-phenylbutan-2-yl group as a model P2 ligand. This lipophilic moiety is designed to occupy the hydrophobic S2 pocket of the protease, and its defined stereochemistry is crucial for optimal interaction and potency. The synthetic flexibility of the carbamate linkage allows for the modular introduction of diverse R-groups, enabling systematic exploration of structure-activity relationships (SAR).

HIV_Protease_Inhibition cluster_0 Normal Viral Maturation cluster_1 Therapeutic Intervention Polyprotein Gag-Pol Polyprotein Inactive Viral Precursor Protease HIV Protease Polyprotein->Protease Cleavage Proteins {Mature Viral Proteins | Structural & Enzymatic Components} Protease->Proteins Virion {Infectious Virion | Mature Virus Particle} Proteins->Virion Assembly Protease_Inhibited HIV Protease Blocked Immature {Immature, Non-Infectious Virion} Protease_Inhibited->Immature PI {Protease Inhibitor | (e.g., Phenylbutan-2-yl Carbamate Derivative)} PI->Protease_Inhibited Competitive Binding Polyprotein_Uncut Gag-Pol Polyprotein Uncleaved Polyprotein_Uncut->Protease_Inhibited Cleavage Blocked

Caption: Mechanism of HIV Protease Inhibition.

Overview of Synthetic Strategy

The synthesis of a target HIV protease inhibitor containing a phenylbutan-2-yl carbamate moiety can be dissected into a convergent, multi-step workflow. This approach enhances efficiency and allows for the preparation of analogues by substituting different precursors at key stages.

The core strategy involves three main phases:

  • Preparation of the Chiral Carbamate Precursor: Synthesis of the optically pure (R)-1-phenylbutan-2-ol followed by its activation, for example, by conversion to a highly reactive chloroformate. Chiral integrity is paramount, as the stereochemistry of this P2 ligand dictates its fit within the enzyme's S2 subsite.

  • Synthesis of the Inhibitor Backbone: Preparation of the core amine component of the inhibitor. A common and effective backbone is the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyl group, which contains a hydroxyethylamine transition-state isostere.

  • Coupling and Finalization: The crucial carbamate bond is formed by coupling the activated precursor with the amine backbone under controlled conditions.

Synthetic_Workflow Convergent Synthetic Workflow cluster_0 Part 1: P2 Ligand Synthesis cluster_1 Part 2: Backbone Synthesis A1 Prochiral Ketone (1-phenylbutan-2-one) A2 Asymmetric Reduction or Chiral Resolution A1->A2 A3 Chiral Alcohol ((R)-1-phenylbutan-2-ol) A2->A3 A4 Activation with Phosgene (or equivalent) A3->A4 A5 Activated Precursor ((R)-1-phenylbutan-2-yl chloroformate) A4->A5 C1 Final Coupling Reaction (Carbamate Formation) A5->C1 B1 Protected Amino Acid (e.g., Boc-L-phenylalanine) B2 Multi-step Synthesis B1->B2 B3 Core Amine Backbone (with transition-state isostere) B2->B3 B3->C1 C2 Crude Product C1->C2 C3 Purification (Chromatography) C2->C3 C4 Target HIV Protease Inhibitor C3->C4

Caption: High-Level Convergent Synthetic Workflow.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosgene and its derivatives (e.g., triphosgene) are extremely toxic and must be handled with extreme caution by trained personnel.

Protocol 1: Synthesis of Chiral (R)-1-Phenylbutan-2-ol

The stereochemistry of the P2 ligand is critical for biological activity. This protocol utilizes an asymmetric transfer hydrogenation, a reliable method for producing the desired enantiomer in high excess.

  • Materials:

    • 1-phenylbutan-2-one (1.0 equiv)

    • (1R,2R)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine(dichloro)ruthenium(II) complex (Ru(II) catalyst, 0.005 equiv)

    • Formic acid/triethylamine azeotrope (5:2 molar ratio)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes solvent system

  • Procedure:

    • To a round-bottom flask under an argon atmosphere, add 1-phenylbutan-2-one and the Ru(II) catalyst.

    • Add anhydrous DCM to dissolve the reagents.

    • Add the formic acid/triethylamine azeotrope dropwise at room temperature.

    • Stir the reaction mixture at 40 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield (R)-1-phenylbutan-2-ol as a clear oil.

    • Validation: Confirm structure by ¹H and ¹³C NMR. Determine enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Synthesis of (R)-1-Phenylbutan-2-yl Chloroformate

This protocol converts the chiral alcohol into a highly reactive chloroformate, the key electrophile for the subsequent coupling reaction. This reaction must be performed with extreme care due to the use of a phosgene equivalent.

  • Materials:

    • (R)-1-phenylbutan-2-ol (1.0 equiv)

    • Triphosgene (0.4 equiv)

    • Anhydrous Toluene

    • Anhydrous Pyridine (1.1 equiv)

    • Dry ice/acetone bath

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and argon inlet, dissolve triphosgene in anhydrous toluene.

    • Cool the solution to -10 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve (R)-1-phenylbutan-2-ol and anhydrous pyridine in anhydrous toluene.

    • Add the alcohol/pyridine solution dropwise to the cold triphosgene solution over 30 minutes, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. A precipitate of pyridinium hydrochloride will form.

    • The resulting chloroformate solution is highly reactive and moisture-sensitive. It is typically not isolated but used immediately in the next step. The concentration can be estimated based on the initial amount of alcohol, assuming quantitative conversion for the purpose of the next reaction.

Protocol 3: Coupling to Synthesize the Final Inhibitor Analogue

This step forms the critical carbamate linkage. The example uses a representative amine backbone common in many PIs.

  • Materials:

    • Solution of (R)-1-phenylbutan-2-yl chloroformate in toluene (from Protocol 2, ~1.0 equiv)

    • Amine Backbone: (2S,3R)-3-amino-1-(N-isobutyl-4-aminophenylsulfonamido)-2-hydroxy-4-phenylbutane (1.0 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl Acetate

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • In a separate round-bottom flask, dissolve the amine backbone and DIPEA in anhydrous THF.

    • Cool the amine solution to 0 °C in an ice bath.

    • Add the freshly prepared chloroformate solution from Protocol 2 dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the final target molecule.

Caption: Nucleophilic Acyl Substitution Mechanism.

Data Summary and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compounds.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical YieldPurity (HPLC)
1Asymmetric ReductionRu(II) catalyst, HCOOH/NEt₃DCM4012-1885-95%>99% ee
2Chloroformate FormationTriphosgene, PyridineToluene-10 to 252-4Used in situN/A
3Carbamate CouplingAmine Backbone, DIPEATHF0 to 2512-1660-75%>98%

Table 2: Representative Analytical Data for Target Inhibitor

AnalysisExpected ResultInterpretation
¹H NMR (500 MHz, CDCl₃)Multiplets at δ 7.0-7.8 (aromatic protons), broad singlet ~δ 5.0 (carbamate N-H), multiplet ~δ 4.8 (CH-O of carbamate), signals corresponding to backbone protons.Confirms the presence of all key functional groups and the overall carbon skeleton.
¹³C NMR (125 MHz, CDCl₃)Signal ~δ 155 (carbamate C=O), signals in aromatic region (δ 120-140), signals for aliphatic carbons.Confirms the carbon framework and the presence of the carbamate carbonyl.
HRMS (ESI+) Calculated m/z for [M+H]⁺ matches observed m/z to <5 ppm.Provides unequivocal confirmation of the molecular formula.
Chiral HPLC Single major peak under chiral conditions.Confirms that no racemization occurred during the synthesis.

Mechanistic Insights & Troubleshooting

  • Causality in Reagent Choice:

    • DIPEA vs. Triethylamine: DIPEA is used as a non-nucleophilic base in the coupling step to scavenge the HCl byproduct. Unlike triethylamine, its steric bulk prevents it from competing with the primary amine as a nucleophile and reacting with the chloroformate, thus minimizing side products.

    • Triphosgene: Triphosgene is a stable, crystalline solid that serves as a safer and more easily handled substitute for gaseous phosgene. In situ, it decomposes to generate the required phosgene.

  • Common Pitfalls and Solutions:

    • Low Yield in Coupling: Often due to the degradation of the highly reactive chloroformate. Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. The chloroformate should be used immediately after its preparation.

    • Racemization: The stereocenter of the chiral alcohol is not typically at risk under these conditions. However, if the inhibitor backbone contains a chiral center α- to a carbonyl, a non-nucleophilic base like DIPEA is crucial to prevent epimerization.

    • Formation of Urea Byproduct: If the starting amine is contaminated with water, or if moisture enters the reaction, the chloroformate can hydrolyze to the alcohol and release HCl, or react with another amine molecule to form a urea. Strict anhydrous conditions are the best preventative measure.

References

  • Discovery and development of HIV-protease inhibitors. (n.d.). In Wikipedia.
  • What are HIV-1 protease inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
  • Protease Inhibitors: Types, How They Work & Side Effects. (2023, March 24). Cleveland Clinic.
  • Protease Inhibitors (HIV). (2017, September 1). LiverTox - NCBI Bookshelf.
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. (n.d.). Benchchem.
  • A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • HIV: Mechanisms of Action of Protease Inhibitors (PIs). (2013, July 11). YouTube.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.
  • A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement. (n.d.). ResearchGate.
  • Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. (n.d.). PMC.
  • Synthesis of carbamate compounds. (n.d.). Google Patents.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Preparation of novel HIV-protease inhibitors. (n.d.). Chemical Communications (RSC Publishing).
  • Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities. (2020, March 3). PMC.
  • Design, Synthesis, and X‑ray Studies of Potent HIV‑1 Protease Inhibitors with P2-Carboxamide Functionalities. (2020, March 13). ResearchGate.

Sources

Application Note: Scalable 3-Step Synthesis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Mono-Boc protected diamines are indispensable orthogonal building blocks in modern drug discovery, frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and protease inhibitors. The target molecule, tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2), features a chiral homophenylalanine backbone with differentially protected primary amines.

Synthesizing this compound on a process scale requires reducing the carboxylic acid oxidation state of the starting material (Boc-homophenylalanine) to a primary amine without compromising the acid-sensitive tert-butyl carbamate (Boc) group. While medicinal chemistry routes often rely on the reduction of amino acids to alcohols followed by mesylation and azidation, the use of sodium azide poses severe explosion hazards (hydrazoic acid generation) on a multi-gram to kilogram scale.

To ensure process safety, high atom economy, and robust scalability, this protocol details a highly chemoselective Amidation–Dehydration–Reduction sequence.

Process Rationale & Retrosynthetic Workflow

The chosen synthetic route avoids toxic azides and harsh borane reductions by leveraging a stable nitrile intermediate:

  • Amidation: Activation of the carboxylic acid via a mixed anhydride, followed by amidation with aqueous ammonia.

  • Dehydration: Mild, chemoselective dehydration of the primary amide to a nitrile using trifluoroacetic anhydride (TFAA).

  • Reduction: Heterogeneous catalytic hydrogenation of the nitrile to the primary amine using Raney Nickel.

Workflow A Boc-Homophenylalanine (Starting Material) B Boc-Homophenylalanine Amide (Intermediate 1) A->B IBCF, NMM NH4OH, THF -10 °C to RT C Boc-Homophenylalaninenitrile (Intermediate 2) B->C TFAA, Pyridine DCM, 0 °C D tert-Butyl N-(1-amino-4- phenylbutan-2-yl)carbamate (Target API Intermediate) C->D Raney Ni, H2 (50 psi) NH3 / MeOH, 25 °C

Fig 1: 3-step scalable synthetic workflow for mono-Boc diamine production.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Boc-Homophenylalanine Amide
  • Causality & Insight: Isobutyl chloroformate (IBCF) is selected over standard peptide coupling reagents (e.g., EDC/HOBt) due to its low cost, scalability, and the volatility of its byproducts (isobutanol and CO₂). N-methylmorpholine (NMM) is utilized as the base because its pKa (~7.4) is perfectly tuned to deprotonate the carboxylic acid without inducing oxazolone-mediated racemization of the chiral center.

  • Protocol:

    • Charge a dry 2 L jacketed reactor with Boc-homophenylalanine (100 g, 358 mmol) and anhydrous THF (800 mL).

    • Add NMM (43.3 mL, 394 mmol, 1.1 eq) and cool the mixture to -10 °C under a nitrogen atmosphere.

    • Dropwise add IBCF (51.2 mL, 394 mmol, 1.1 eq) over 30 minutes, maintaining the internal temperature strictly below -5 °C.

      • Self-Validation Check: A dense white precipitate of NMM·HCl will form immediately in the reactor, visually confirming successful mixed anhydride formation.

    • Stir the suspension for 30 minutes at -10 °C.

    • Rapidly add aqueous NH₄OH (28% w/w, 100 mL) in one portion. Note: The amidation is highly exothermic; ensure active jacket cooling.

    • Warm to room temperature and stir for 2 hours.

    • Workup: Concentrate the THF under reduced pressure. Partition the aqueous residue between Ethyl Acetate (1 L) and Water (500 mL). Wash the organic layer with 1M HCl (2 x 300 mL), sat. NaHCO₃ (300 mL), and brine. Dry over Na₂SO₄ and concentrate to yield the amide as a white solid.

Step 2: Dehydration to tert-Butyl (1-cyano-3-phenylpropyl)carbamate
  • Causality & Insight: TFAA is a highly efficient dehydrating agent for primary amides. However, the reaction generates trifluoroacetic acid (TFA) as a byproduct, which would rapidly cleave the Boc protecting group. A stoichiometric excess of pyridine is mandatory to scavenge the generated TFA, maintaining a mildly basic environment that preserves the carbamate 1.

  • Protocol:

    • Dissolve the crude amide (~95 g, 341 mmol) in anhydrous DCM (900 mL) and add Pyridine (55 mL, 682 mmol, 2.0 eq). Cool the reactor to 0 °C.

    • Dropwise add TFAA (52 mL, 375 mmol, 1.1 eq) over 45 minutes.

      • Self-Validation Check: The opaque solution will transition to a clear, pale yellow liquid. TLC (1:1 Hexanes/EtOAc, Ninhydrin stain) will show complete consumption of the baseline amide spot, replaced by a high-R_f, UV-active nitrile spot.

    • Stir for 1 hour at 0 °C.

    • Workup: Quench carefully by adding water (200 mL). Separate the layers. Wash the organic phase sequentially with 1M citric acid (3 x 300 mL) to completely remove residual pyridine, followed by sat. NaHCO₃ (300 mL).

    • Dry over MgSO₄ and concentrate to afford the nitrile intermediate as a crystalline solid.

Step 3: Nitrile Reduction to tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
  • Causality & Insight: Hydrogenation of nitriles proceeds via a highly reactive intermediate imine. If unmitigated, newly formed primary amines will attack this imine, displacing ammonia and forming unwanted secondary amine dimers. Conducting the reaction in 7N methanolic ammonia floods the system with excess NH₃, shifting the thermodynamic equilibrium entirely away from dimerization and exclusively yielding the primary amine 23.

  • Protocol:

    • In a high-pressure Parr hydrogenation vessel, dissolve the nitrile (~85 g, 326 mmol) in 7N NH₃ in Methanol (600 mL).

    • Under a strict argon atmosphere, carefully add an aqueous slurry of Raney Nickel (W2 grade, ~15 g wet weight).

      • Critical Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of atmospheric oxygen.

    • Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

    • Pressurize the vessel to 50 psi H₂ and agitate at 25 °C for 12 hours.

      • Self-Validation Check: Monitor the pressure gauge; hydrogen uptake will plateau and cease entirely when the reduction is complete.

    • Workup: Filter the mixture through a tightly packed pad of Celite under a blanket of nitrogen. Wash the filter cake with methanol (200 mL).

    • Concentrate the filtrate under reduced pressure to afford the target mono-Boc diamine as a viscous oil, which may slowly crystallize upon standing under high vacuum.

Quantitative Data & Process Metrics

The following table summarizes the expected volumetric productivity, yield, and purity profile for a 100-gram scale-up batch.

StepTransformationIsolated Yield (%)Purity (HPLC, %)Volumetric Productivity (g/L)Key Trace Impurity
1 Amidation94%>98%118Unreacted acid (<1%)
2 Dehydration91%>97%94Boc-deprotected amine (<2%)
3 Nitrile Reduction88%>95%141Secondary amine dimer (<3%)
Overall 3-Step Sequence 75% >95% - -

Analytical Validation & Quality Control

To verify the structural integrity of the final API intermediate, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15–7.30 (m, 5H) — Phenyl ring protons.
      
    • 
       4.65 (br s, 1H) — Carbamate NH (exchanges with D₂O).
      
    • 
       3.60 (m, 1H) — Chiral methine proton adjacent to Boc-amine.
      
    • 
       2.60–2.80 (m, 4H) — Benzylic CH₂ and primary amine CH₂.
      
    • 
       1.75 (m, 2H) — Homophenylalanine aliphatic CH₂.
      
    • 
       1.42 (s, 9H) — Boc tert-butyl group.
      
    • 
       1.30 (br s, 2H) — Free primary amine (-NH₂, exchanges with D₂O).
      
  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 265.19.
    

References

  • BenchChem. "1-N-Boc-Pentane-1,3-diamine hydrochloride | 210240-75-8 - Benchchem" (Details orthogonal protection and mono-Boc diamine synthesis).1

  • Thieme Connect. "Approaches for Performing Reductions under Continuous-Flow Conditions" (Details nitrile reduction parameters and scale-up methodologies). 2

  • ResearchGate. "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel" (Explains suppression of secondary amine formation using methanolic ammonia). 3

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-Amino-4-phenylbutan-2-yl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1-Amino-4-phenylbutan-2-yl Scaffolds

The 1-amino-4-phenylbutan-2-yl framework represents a privileged scaffold in medicinal chemistry and organic synthesis. Its structural components—a primary amine, a secondary alcohol, and a phenyl group—provide a versatile platform for the synthesis of a diverse array of biologically active molecules, including amphetamine analogs and other therapeutic agents.[1] The chirality at the C2 position further enhances its utility as a building block for enantiomerically pure compounds, where stereochemistry is often critical for pharmacological activity.[2][3]

This guide provides an in-depth exploration of nucleophilic substitution reactions at the C2 position of 1-amino-4-phenylbutan-2-yl derivatives. A key feature of these reactions is the intramolecular participation of the neighboring amino group, which proceeds through a cyclic aziridinium ion intermediate.[4][5][6] This mechanistic pathway has profound implications for the stereochemical outcome and regioselectivity of the substitution, offering a powerful tool for the controlled synthesis of complex amines.

We will delve into the mechanistic underpinnings, provide validated experimental protocols, and discuss the critical parameters that govern the success of these transformations. The information presented herein is designed to empower researchers to leverage this versatile chemical transformation in their synthetic endeavors.

Mechanistic Framework: The Aziridinium Ion Pathway

Nucleophilic substitution at the C2 position of 1-amino-4-phenylbutan-2-ol does not typically proceed through a direct S_N1 or S_N2 mechanism.[7][8] Instead, the reaction is facilitated by the neighboring amino group in a process known as neighboring group participation. This intramolecular event leads to the formation of a highly reactive, three-membered cyclic intermediate: the aziridinium ion.[4][6][9]

The overall transformation can be dissected into two key stages:

  • Activation and Aziridinium Ion Formation: The hydroxyl group at C2, being a poor leaving group, must first be activated. This is typically achieved by converting it into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide. Following activation, the nitrogen of the amino group acts as an intramolecular nucleophile, displacing the leaving group to form a strained, bicyclic-like aziridinium ion intermediate.[10][11][12]

  • Nucleophilic Ring-Opening: The highly strained aziridinium ion is then susceptible to attack by an external nucleophile.[9][13] This ring-opening step is generally regio- and stereoselective. The nucleophile can attack either of the two carbon atoms of the aziridinium ring. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the aziridinium ion.[13]

The stereochemical outcome of the overall reaction is a net retention of configuration. This is because the formation of the aziridinium ion occurs with an inversion of configuration at C2, and the subsequent nucleophilic attack also proceeds with an inversion of configuration at the site of attack. This double inversion process results in the final product having the same relative stereochemistry as the starting material.[10]

Aziridinium Ion Mechanism Start 1-Amino-4-phenylbutan-2-ol Derivative (with activated -OH group) TransitionState1 Intramolecular SN2 Attack Start->TransitionState1 Neighboring Group Participation Aziridinium Aziridinium Ion Intermediate TransitionState1->Aziridinium Product Substituted Product (Retention of Stereochemistry) TransitionState2 Intermolecular SN2 Attack Aziridinium->TransitionState2 Nucleophile External Nucleophile (Nu-) Nucleophile->TransitionState2 TransitionState2->Product

Caption: The double inversion mechanism via an aziridinium ion intermediate.

Experimental Protocols

Synthesis of the Starting Material: (rac)-1-Amino-4-phenylbutan-2-ol

The successful execution of nucleophilic substitution reactions hinges on the availability of the starting amino alcohol. A reliable and scalable synthesis of (rac)-1-amino-4-phenylbutan-2-ol can be achieved via a three-step sequence starting from the commercially available benzylacetone.[14]

Synthesis_Workflow Start Benzylacetone Step1 Wittig Reaction (Methyltriphenylphosphonium bromide, n-BuLi) Start->Step1 Intermediate1 3-Methyl-4-phenyl-1-butene Step1->Intermediate1 Step2 Epoxidation (m-CPBA) Intermediate1->Step2 Intermediate2 2-Methyl-2-(2-phenylethyl)oxirane Step2->Intermediate2 Step3 Amination (Aqueous Ammonia) Intermediate2->Step3 Product 1-Amino-2-methyl-4-phenylbutan-2-ol Step3->Product

Caption: Three-step synthesis of the target amino alcohol.

Protocol 3.1.1: Wittig Olefination of Benzylacetone

  • Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, benzylacetone, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure: a. Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the suspension to 0 °C and add n-BuLi dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour. c. Cool the ylide solution back to 0 °C and add a solution of benzylacetone in anhydrous THF dropwise. d. Stir the reaction mixture at room temperature overnight. e. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. f. Extract the product with diethyl ether. g. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield 3-methyl-4-phenyl-1-butene.

Protocol 3.1.2: Epoxidation of 3-Methyl-4-phenyl-1-butene

  • Materials: 3-Methyl-4-phenyl-1-butene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: a. Dissolve 3-methyl-4-phenyl-1-butene in DCM and cool to 0 °C. b. Add m-CPBA portion-wise, maintaining the temperature at 0 °C. c. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). d. Quench the reaction with saturated aqueous NaHCO₃. e. Separate the organic layer and extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude epoxide, 2-methyl-2-(2-phenylethyl)oxirane.

Protocol 3.1.3: Ring-Opening of the Epoxide with Ammonia

  • Materials: 2-Methyl-2-(2-phenylethyl)oxirane, concentrated aqueous ammonia, ethanol.

  • Procedure: a. In a sealed pressure vessel, dissolve the crude epoxide in ethanol. b. Add an excess of concentrated aqueous ammonia. c. Heat the mixture at 70-80 °C overnight. d. Cool the reaction vessel to room temperature and carefully remove the excess ammonia and solvent under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with water. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-amino-2-methyl-4-phenylbutan-2-ol, which can be purified by vacuum distillation or crystallization of its hydrochloride salt.[14]

Nucleophilic Substitution via an Aziridinium Ion Intermediate: Synthesis of an Azido Derivative

This protocol details the conversion of the amino alcohol to an amino azide, a versatile intermediate for the synthesis of diamines and other nitrogen-containing compounds.

Protocol 3.2.1: Tosylation of (rac)-1-Amino-4-phenylbutan-2-ol

  • A Note on Protecting Groups: The primary amine is more nucleophilic than the hydroxyl group and will preferentially react with the tosyl chloride.[15] Therefore, it is crucial to protect the amino group before activating the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the conditions of tosylation and can be readily removed later.[16][17]

  • Amine Protection (Boc-protection): a. Materials: (rac)-1-Amino-4-phenylbutan-2-ol, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (Et₃N), DCM. b. Procedure: Dissolve the amino alcohol in DCM and add Et₃N. Cool the solution to 0 °C and add a solution of (Boc)₂O in DCM dropwise. Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected amino alcohol.

  • Hydroxyl Activation (Tosylation): a. Materials: Boc-protected amino alcohol, p-toluenesulfonyl chloride (TsCl), pyridine. b. Procedure: Dissolve the Boc-protected amino alcohol in pyridine and cool to 0 °C. Add TsCl portion-wise and stir the mixture at 0 °C for 4-6 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with cold, dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give the tosylated intermediate.

Protocol 3.2.2: Azide Substitution with In Situ Deprotection and Cyclization

  • Materials: Boc-protected and tosylated intermediate, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure: a. Dissolve the tosylated intermediate in DMF and add NaN₃. b. Heat the mixture to 80-90 °C and stir overnight. The heat will facilitate both the intramolecular cyclization to the aziridinium ion and the subsequent ring-opening by the azide nucleophile. The Boc group may also be cleaved under these conditions. c. Cool the reaction mixture, add water, and extract with diethyl ether. d. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. e. Purify the crude product by column chromatography to yield 1-azido-4-phenylbutan-2-amine.

Data Presentation: Regioselectivity in Aziridinium Ring-Opening

The regioselectivity of the nucleophilic attack on the aziridinium ion is a critical consideration. For the aziridinium ion derived from 1-amino-4-phenylbutan-2-ol, the two carbons of the ring are sterically and electronically distinct. The table below summarizes the expected major products for the ring-opening of the intermediate aziridinium ion with various nucleophiles, based on general principles of aziridinium chemistry.[4][13]

Entry Nucleophile Expected Major Product Rationale for Regioselectivity
1Azide (N₃⁻)1-Azido-4-phenylbutan-2-amineAttack at the less sterically hindered carbon.
2Thiolate (RS⁻)1-(Alkylthio)-4-phenylbutan-2-amineStrong, soft nucleophiles favor attack at the less substituted carbon.
3Cyanide (CN⁻)3-Amino-2-methyl-5-phenylpentanenitrileAttack at the more sterically hindered carbon can occur with smaller, hard nucleophiles under certain conditions.
4Halides (Cl⁻, Br⁻)1-Halo-4-phenylbutan-2-amineGenerally attack at the less substituted carbon.[5]

Conclusion and Future Perspectives

The nucleophilic substitution of 1-amino-4-phenylbutan-2-yl derivatives via an aziridinium ion intermediate is a powerful and stereocontrolled method for the synthesis of a variety of functionalized amine building blocks. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this transformation.

Future research in this area could focus on the development of catalytic and enantioselective methods for these transformations, expanding the scope of accessible chiral molecules. Furthermore, the application of these building blocks in the synthesis of novel therapeutic agents remains a promising avenue for drug discovery and development.[3][18][19]

References

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC.
  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. LOCKSS.
  • Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC.
  • An In-Depth Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
  • Review: Synthetic Methods for Amphetamine. Unknown Source.
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomolog
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
  • Application Note: A Scalable Synthesis Protocol for 1-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal.
  • Synthetic Applic
  • Amphetamine Synthesis. Safrole.
  • How can we protect an amino group leaving an alcohol group free?
  • Protective Groups. Organic Chemistry Portal.
  • 4.
  • Nucleophilic Substitution. Peter Norris.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Application Notes and Protocols: 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Building Block. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2).[1] As a Senior Application Scientist, I have structured this as a troubleshooting and protocol center to address the specific physicochemical challenges of this monoprotected diamine—specifically, the coexistence of a basic primary amine and an acid-labile Boc group.

Compound Profile & Purification Strategy
  • Target Molecule: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate[1]

  • Chemical Class: Monoprotected 1,2-diamine / Homophenylalanine derivative.

  • Key Challenge: The C1-primary amine (

    
    ) is basic and polar, causing strong interaction with acidic silanols on silica gel (streaking). The C2-Boc group is acid-labile, requiring pH control during purification.
    
Part 1: Troubleshooting & FAQs
Q1: My compound streaks significantly on the TLC plate and column. How do I fix this?

Diagnosis: This is the most common issue with free primary amines. Unmodified silica gel is slightly acidic (pH ~5-6). The basic primary amine at the C1 position protonates upon contact with silanol groups (


), forming strong ionic bonds that drag the compound (tailing).

Solution: Neutralize the Stationary Phase. You must introduce a basic modifier to the mobile phase to compete for silanol binding sites.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Protocol: Pre-flush the column with the mobile phase containing the modifier before loading your sample. This "deactivates" the silica surface.[2]

  • Caution: Do not use acidic modifiers (like acetic acid), as they will increase retention and potentially degrade the Boc group.

Q2: I am observing a loss of the Boc group (M-100 peak in MS) or new low-Rf impurities. Is the column degrading my product?

Diagnosis: Yes, likely. While Boc groups are generally stable to base, they are highly labile to acid.[3] Active silica gel can be sufficiently acidic to induce slow Boc-deprotection, especially if the residence time on the column is long (e.g., >2 hours).

Solution: Minimize Acid Exposure & Residence Time.

  • Use TEA: As mentioned in Q1, TEA neutralizes the acidity of the silica, protecting the Boc group.

  • Speed: Run a "Flash" column, not a gravity column. Aim to elute the compound within 15–30 minutes.

  • Alternative Phase: If degradation persists, switch to Basic Alumina or Amine-functionalized Silica , which are non-acidic and require no TEA modifier.

Q3: Which visualization method is best? The spots are faint under UV.

Diagnosis: The phenyl ring at C4 provides UV activity (


 nm), but it is separated from the carbamate by two methylene groups, reducing conjugation. UV absorption may be weak if the concentration is low.

Solution: Dual-Mode Detection.

  • Primary: Ninhydrin Stain . This is specific for the free primary amine at C1. It will produce a distinct red/purple spot upon heating. This confirms the presence of the intact amine.

  • Secondary: UV (254 nm) for fraction collection.

  • Note: The Boc-protected amine (secondary amine) does not react strongly with Ninhydrin compared to the free primary amine.

Part 2: Optimized Experimental Protocol
Standard Operating Procedure (SOP): Silica Gel Flash Chromatography

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA).

  • Loading Solvent: Minimal DCM (avoid MeOH for loading if possible to prevent band broadening).

Step-by-Step Workflow:

  • TLC Method Development:

    • Prepare a TLC chamber with 90:10 DCM:MeOH + 1% TEA .

    • Spot the crude mixture.

    • Target Rf: 0.3 – 0.4.

    • Adjustment: If Rf < 0.2, increase MeOH to 15%. If Rf > 0.6, decrease MeOH to 5%.

  • Column Preparation (Slurry Pack):

    • Suspend silica in the starting mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).

    • Critical: Allow the slurry to sit for 5-10 minutes. This allows the TEA to neutralize the silica before packing.

    • Pour into the column and pack tightly under air pressure.

  • Sample Loading:

    • Dissolve the crude oil in the minimum volume of DCM.

    • Load carefully onto the sand bed.

    • Alternative: If solubility is poor, use "Dry Loading." Dissolve crude in MeOH/DCM, add silica (1:2 ratio), rotovap to dryness, and pour the dry powder onto the column.

  • Elution Gradient:

    • Start: 100% DCM (+ 1% TEA) (2 column volumes) to flush non-polar impurities.

    • Ramp: 0%

      
       10% MeOH  in DCM (with constant 1% TEA) over 10–15 column volumes.
      
    • Collect fractions.

  • Work-up:

    • Pool fractions containing the product.[4][5][6]

    • Crucial: The TEA must be removed. Rotovap the fractions. The product is a carbamate/amine; TEA (bp 89°C) will co-evaporate, but trace amounts may remain. High vacuum drying overnight is usually sufficient to remove residual TEA.

Part 3: Data & Visualization
Table 1: Mobile Phase Selection Guide
Solvent SystemModifierApplicationProsCons
DCM / MeOH 1% TEA Standard High solubility, excellent for polar amines.TEA smell; Halogenated waste.
Hexane / EtOAc 1% TEA AlternativeGood for less polar impurities.Product may streak if MeOH is absent; lower solubility.
DCM / MeOH 1%

High PolarityStronger deactivation of silica.Immiscibility issues (requires vigorous mixing); Ammonia smell.
Figure 1: Purification Decision Tree

PurificationStrategy Start Start: Crude Mixture (Boc-Diamine) CheckTLC Step 1: Check TLC (DCM:MeOH 9:1) Start->CheckTLC Streak Does the spot streak? CheckTLC->Streak AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA Yes (Tailing) CheckStability Check Stability (2D-TLC or NMR) Streak->CheckStability No (Rare) AddTEA->CheckStability Stable Is Boc Stable? CheckStability->Stable RunSilica Run Flash Column (Silica + TEA) Stable->RunSilica Yes AltPhase Switch Stationary Phase (Basic Alumina / Amine-Silica) Stable->AltPhase No (Decomposition) Visualize Visualize: 1. UV (254nm) 2. Ninhydrin (Red) RunSilica->Visualize AltPhase->Visualize Finish Isolate Pure Product Visualize->Finish

Caption: Decision matrix for optimizing the purification of Boc-protected diamines, prioritizing silanol neutralization and Boc stability.

References
  • Teledyne ISCO. (2012). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate. This document provides in-depth troubleshooting advice and validated protocols to address the critical challenge of maintaining stereochemical integrity during its use in synthesis.

Core Challenge: The Susceptibility of the Chiral Center

The stereochemical purity of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate is paramount to its function as a chiral building block in pharmaceutical synthesis. The chiral center at the second carbon is prone to racemization under various common experimental conditions. This loss of enantiomeric excess can significantly impact the biological activity and safety profile of the final active pharmaceutical ingredient. This guide will explore the mechanisms behind this instability and offer robust strategies for its prevention.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of enantiomeric excess (ee) after Boc-deprotection with trifluoroacetic acid (TFA). What is the cause and how can it be mitigated?

A1: This is a frequent challenge. The strongly acidic conditions required for Boc-group removal can facilitate racemization, a risk that is amplified by extended reaction times and higher temperatures.[1][2]

  • Mechanistic Insight: Under acidic conditions, the Boc group is cleaved to form a carbamic acid which readily decarboxylates.[3] The resulting primary amine can undergo racemization, potentially through the formation of an achiral intermediate like an enamine, especially if the stereocenter is adjacent to a group that can stabilize a positive charge or a double bond.

  • Troubleshooting & Prevention:

    • Temperature Control: Perform the deprotection at 0°C or below. Lower temperatures significantly slow the rate of racemization.[4][5][6][7][8]

    • Minimize Reaction Time: Closely monitor the reaction's progress using TLC or LC-MS and promptly quench it upon completion. Prolonged exposure to acid is a primary cause of racemization.[1]

    • Alternative Acidic Conditions: While TFA in dichloromethane (DCM) is standard, consider 4M HCl in dioxane, which can sometimes offer a milder alternative and may result in the precipitation of the desired amine hydrochloride salt, protecting it from further racemization in solution.[2][9][10]

    • Scavengers: In cases where side reactions may be contributing to racemization, the use of scavengers can be beneficial.[9]

Q2: Our team has noted partial racemization when coupling the deprotected amine with a carboxylic acid using standard coupling reagents. What factors should we consider?

A2: Racemization during amide bond formation is a well-documented issue in peptide chemistry, and the principles apply here.[11][12][13] The choice of coupling reagent, base, and reaction conditions are all critical.

  • Mechanistic Insight: The most common pathway for racemization during coupling reactions involving N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[13] While your substrate is an amine, the reaction conditions, particularly the choice of base and its concentration, can still promote racemization of the chiral amine starting material.

  • Troubleshooting & Prevention:

    • Modern Coupling Reagents: Employ coupling reagents known for their low racemization potential. Aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally superior to carbodiimides (e.g., EDC) in this regard.[11][14] Reagents like DEPBT and those in the Oxyma series have also been developed specifically to suppress racemization.[15][16][17]

    • Judicious Use of Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). Crucially, use the minimum necessary amount, as excess base is a common cause of racemization.[18]

    • Low-Temperature Conditions: Conduct the coupling at reduced temperatures. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.

    • Additives: When using carbodiimides, the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to minimize racemization.[11][13][14]

Q3: Could purification via silica gel column chromatography be a source of racemization for our compound?

A3: Yes, it is a possibility. Standard silica gel is inherently acidic and can cause racemization of sensitive amines.[18][19][20]

  • Troubleshooting & Prevention:

    • Neutralized Silica: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Alternative Stationary Phases: If racemization on silica persists, consider using a more inert stationary phase like neutral alumina.

    • Minimize Residence Time: Elute your compound as quickly as possible to reduce its contact time with the stationary phase. Avoid letting the compound sit on the column for extended periods.

Validated Experimental Protocols

Protocol 1: Low-Temperature Boc-Deprotection with HCl in Dioxane

This protocol is designed to minimize racemization by using a reagent that often results in the precipitation of the product as a stable salt.

Materials:

  • tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Ice bath

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of 4M HCl in 1,4-dioxane in a round-bottom flask.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[9][10]

  • If a precipitate forms, this is likely the hydrochloride salt of the deprotected amine.

  • Upon completion, add anhydrous diethyl ether to fully precipitate the product.

  • Isolate the amine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The resulting salt is often sufficiently pure for the next step and is more stable to racemization than the free base.

Protocol 2: Racemization-Resistant Amide Coupling using HATU

This protocol employs a modern coupling reagent known for its high efficiency and low tendency to cause racemization.

Materials:

  • Deprotected amine hydrochloride (from Protocol 1)

  • Carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C.

  • Add DIPEA (2.2 eq) to the solution. Note: One equivalent will neutralize the HCl salt of the amine.

  • In a separate flask, dissolve the amine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-16 hours, monitoring by TLC or LC-MS.

  • Once complete, perform a standard aqueous workup. Dilute with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography, preferably using neutralized silica gel.

Process Visualization

racemization_prevention cluster_start Starting Material cluster_deprotection Step 1: Boc-Deprotection cluster_coupling Step 2: Amide Coupling cluster_purification Purification start tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (High ee) deprotection Low Temperature (0°C) Minimal Reaction Time 4M HCl in Dioxane start->deprotection Key Considerations amine_salt Amine Hydrochloride Salt (Stable Intermediate) deprotection->amine_salt Forms coupling Low Racemization Reagents (HATU) Hindered Base (DIPEA) Low Temperature (0°C -> RT) amine_salt->coupling Key Considerations final_product Final Coupled Product (High ee) coupling->final_product Yields purify Neutralized Silica Gel or Alternative Stationary Phase final_product->purify If Necessary

Caption: Key steps and considerations for preventing racemization.

Summary of Conditions and Expected Outcomes

Process StepStandard Conditions (High Racemization Risk)Recommended Conditions (Low Racemization Risk)Expected Outcome
Boc-Deprotection TFA, Room Temperature, >2h4M HCl/Dioxane or TFA, 0°C, <2hPreservation of >98% ee
Amide Coupling EDC, Room TemperatureHATU/DIPEA, 0°C to RTPreservation of >99% ee
Purification Standard Silica GelNeutralized Silica Gel (1% Et3N in eluent)Recovery of pure product with no loss of ee

Note: The enantiomeric excess (ee) values are representative and can vary based on the specific substrate and precise experimental execution.

References

  • Wang, W. B., & Li, J. J. (2005). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22, 4420-4435.
  • Guiso, M., et al. (2022).
  • Wang, X., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Letters, 20(20), 6562-6566.
  • Mistry, N., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545-554.
  • Peptides.co (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Wang, W. B., & Li, J. J. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel.
  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Blackmond, D. G. (2019).
  • Mistry, N., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Retrieved from [Link]

  • Mistry, N., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Retrieved from [Link]

  • Mistry, N., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Retrieved from [Link]

  • Singh, S., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 45(36), 16335-16339.
  • CSIC (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from [Link]

  • Wang, X., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Igawa, K., et al. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(14), 9651-9657.
  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1382.
  • Reddit (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185.
  • Common Organic Chemistry (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Zarei, M., & Jarrahpour, A. (2011). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 16(5), 3768-3777.
  • Reddit (2022). Amine Racemisation. Retrieved from [Link]

  • The Royal Society of Chemistry (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • RSC Publishing (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Reddy, P. G., & Jeganmohan, M. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 14(17), 4584-4587.
  • ResearchGate (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

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Optimizing reaction temperature for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Temperature for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate Coupling

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals working on the amide coupling of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate. The focus is on the critical parameter of reaction temperature and its interplay with reagent choice to maximize yield and purity.

Section 1: Core Principles of Temperature Optimization in Amide Coupling

Amide bond formation is a cornerstone of synthetic chemistry, yet it is not without its challenges. The coupling of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate[1] with a carboxylic acid partner requires the activation of the carboxyl group, a process that can initiate side reactions. Temperature is a double-edged sword in this context; while elevated temperatures can increase the rate of the desired amide formation, they can disproportionately accelerate undesired pathways, leading to impurities and reduced yields.

The fundamental challenge is balancing reaction kinetics with chemical stability. The key temperature-sensitive side reactions include:

  • Racemization: The chiral center at the C2 position of the phenylbutane backbone is susceptible to epimerization, particularly under basic conditions or with extended activation times at higher temperatures.[2][3]

  • N-acylurea Formation: When using carbodiimide coupling reagents (e.g., EDC, DCC, DIC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This side reaction is significantly accelerated by increased temperature.[2]

  • Reagent Decomposition: Many coupling reagents are sensitive to moisture and can decompose at elevated temperatures, losing their activity.[4]

This guide will walk you through a logical framework for navigating these challenges to find the optimal thermal conditions for your specific system.

Section 2: Troubleshooting Guide for Coupling Reactions

This section is designed to address the most common issues encountered during the coupling process in a direct question-and-answer format.

Q1: My reaction shows low conversion or has completely stalled. Should I increase the temperature?

A: Before adjusting the temperature, it's crucial to rule out more fundamental issues. A stalled reaction is often a symptom of poor reagent quality or suboptimal setup rather than insufficient thermal energy.

  • Initial Checks:

    • Reagent Quality: Ensure all reagents, particularly the coupling agent and any additives, are anhydrous and have been stored correctly. Carbodiimides like EDC are notoriously moisture-sensitive and can rapidly hydrolyze, rendering them inactive.[4]

    • Solvent Purity: Use anhydrous solvents. Water can hydrolyze the activated intermediate and consume the coupling reagent.

    • Stoichiometry: Double-check the molar equivalents of all reagents. An excess of the amine or acid may be required depending on the reactivity of the coupling partners.

  • Temperature Adjustment Strategy: If the above factors are confirmed to be correct, a careful increase in temperature may be warranted. A reaction initiated at 0°C that shows no progress after several hours can often be kickstarted by allowing it to warm to room temperature. Monitor the reaction closely by TLC or LC-MS. If the reaction proceeds slowly at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but be aware of the increased risk of side reactions.[5][6]

Q2: My LC-MS analysis shows the desired product mass, but also significant impurities. How can temperature optimization help reduce them?

A: The nature of the impurity is key to diagnosing the problem.

  • Scenario A: Impurity corresponds to N-acylurea. This is a classic byproduct of carbodiimide-mediated couplings (EDC, DCC).[2] Its formation is highly temperature-dependent.

    • Solution: Perform the reaction at a lower temperature. Start the reaction at 0°C and maintain it for the full duration. Low temperatures disfavor the intramolecular rearrangement that leads to the N-acylurea byproduct.[2] Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is also highly recommended, as they trap the O-acylisourea intermediate to form a more stable active ester, which suppresses N-acylurea formation and enhances reactivity.[2][7][8]

  • Scenario B: Impurity is a diastereomer of the product. This indicates racemization at the chiral center of your amine or carboxylic acid partner.

    • Solution: Racemization is often promoted by excess base and prolonged exposure to high temperatures.[3]

      • Reduce Temperature: Lowering the reaction temperature will reduce the rate of epimerization.

      • Choose a Weaker Base: If using a strong, non-nucleophilic base like DBU or DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM).[3]

      • Use Racemization-Suppressing Additives: Additives like HOBt and particularly 1-hydroxy-7-azabenzotriazole (HOAt) are effective at minimizing racemization.[2][8]

      • Minimize Pre-activation Time: Do not let the carboxylic acid sit with the coupling reagent and base for an extended period before adding your amine.[3][9]

Q3: What is the ideal starting temperature for my specific coupling reagent?

A: The optimal starting temperature is highly dependent on the class of coupling reagent used. The following workflow provides a general guideline.

G start Select Coupling Reagent Class carbodiimide Carbodiimides (EDC, DCC, DIC) start->carbodiimide phosphonium Phosphonium / Uronium Salts (HATU, HBTU, PyBOP) start->phosphonium other Other Reagents (T3P, CDMT) start->other temp_0C Start at 0°C (Ice Bath) carbodiimide->temp_0C temp_RT Start at Room Temperature (20-25°C) phosphonium->temp_RT temp_RT_other Start at Room Temperature (Consult Literature) other->temp_RT_other monitor Monitor by TLC/LC-MS temp_0C->monitor temp_RT->monitor temp_RT_other->monitor stalled Stalled / Slow? monitor->stalled impurities Impurities? monitor->impurities warm_up Allow to warm to RT stalled->warm_up Yes cool_down Decrease to 0°C Consider additives (HOBt) impurities->cool_down Yes

Caption: Decision workflow for selecting a starting reaction temperature.

Section 3: Experimental Protocols

Protocol 1: Temperature Screening for Coupling Optimization

This protocol outlines a method for efficiently screening multiple temperatures to identify the optimal condition for your specific substrates.

  • Preparation: In three separate, dry reaction vials equipped with stir bars, add your carboxylic acid (1.0 eq) and chosen solvent (e.g., anhydrous DMF or DCM).

  • Reagent Addition (Amine): Add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.1 eq) to each vial. If a base (e.g., DIPEA, 2.0 eq) or additive (e.g., HOBt, 1.2 eq) is required for your coupling reagent, add them at this stage.

  • Temperature Equilibration:

    • Place Vial 1 in an ice bath (0°C).

    • Leave Vial 2 at ambient laboratory temperature (approx. 20-25°C).

    • Place Vial 3 in a heating block or oil bath set to 40°C.

    • Allow the solutions to stir for 15 minutes to reach thermal equilibrium.

  • Initiation: Add the coupling reagent (e.g., EDC or HATU, 1.2 eq) to each vial simultaneously.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction. Quench with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate). Analyze each sample by TLC and LC-MS to assess the consumption of starting materials and the formation of product and byproducts.

  • Analysis: Compare the results from the three temperatures to determine which condition provides the best balance of reaction rate and purity.

Protocol 2: Workup for Carbodiimide Reactions

Proper workup is essential to remove coupling byproducts.

  • Filtration (if using DCC/DIC): If an insoluble urea byproduct has precipitated (e.g., DCU), filter the reaction mixture first.

  • Aqueous Wash: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • 1M HCl or 5% citric acid solution (to remove excess base and any unreacted amine).

    • Saturated NaHCO₃ solution (to remove excess carboxylic acid and additives like HOBt).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Data Summary and Mechanistic Visualization

Table 1: Influence of Temperature on Common Coupling Reagent Classes

Reagent ClassTypical Starting Temp.Effect of Increasing TemperatureKey Considerations & Recommendations
Carbodiimides (EDC, DIC)0°CIncreases rate. Dramatically increases risk of N-acylurea formation and racemization.[2]Always start at 0°C. Use of additives (HOBt, Oxyma) is strongly recommended to suppress side reactions.[2][8]
Uronium/Aminium Salts (HATU, HBTU)Room Temperature (0°C for sensitive substrates)Increases rate. Can increase racemization, especially with strong bases.[6]Highly efficient and fast.[8][10] Use weaker bases (NMM) for sensitive substrates. Pre-activation time should be minimized.[3]
Phosphonium Salts (PyBOP, BOP)Room TemperatureIncreases rate. Generally low racemization but can be an issue at higher temperatures.Very effective but byproducts can be difficult to remove. Often used in solid-phase synthesis.[8]

Diagram: Key Reaction Pathways and Temperature-Sensitive Steps

This diagram illustrates the activation of a carboxylic acid with EDC and the competing pathways that are influenced by temperature.

G cluster_activation Activation cluster_pathways Competing Pathways RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC Amide Desired Amide (Product) O_acyl->Amide + Amine (H₂N-R') Favored at Low Temp N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Intramolecular Rearrangement Favored at High Temp Amine H₂N-R' (Your Amine)

Caption: Competing reaction pathways after carboxyl activation with EDC.

Section 5: Frequently Asked Questions (FAQs)

  • Q: My starting amine, tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, has poor solubility in DCM at 0°C. What should I do?

    • A: Consider switching to a solvent with better solubilizing properties, such as N,N-dimethylformamide (DMF).[11] If you must use DCM, you can cool the dissolved reagents to 0°C before adding the coupling agent. The reaction may proceed as a slurry, which is often acceptable. Alternatively, begin the reaction at 0°C and allow it to slowly warm to room temperature, which may improve solubility as the reaction progresses.

  • Q: Can I use microwave heating to accelerate this coupling?

    • A: Microwave heating can significantly accelerate coupling reactions, but it must be used with extreme caution.[6] The rapid increase in temperature can dramatically favor side reactions like racemization and N-acylurea formation. It should only be considered for very difficult or sterically hindered couplings where standard thermal methods have failed, and after careful optimization in small-scale screening experiments.

  • Q: What is the visual evidence of N-acylurea formation?

    • A: The urea byproducts from DCC (dicyclohexylurea, DCU) and DIC (diisopropylurea) are often insoluble in common organic solvents like DCM and will precipitate out as a white solid.[4] While this can be a sign of byproduct formation, it's not definitive, as some desired products may also have limited solubility. The byproduct of EDC is water-soluble, so it will not precipitate in an organic solvent but must be removed with an aqueous wash.[8][10] Confirmation should always be done by TLC or LC-MS.

Section 6: References

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • National Institutes of Health (NIH). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]

  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. [Link]

  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

  • National Institutes of Health (NIH). (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • National Institutes of Health (NIH). (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. (2018, October 1). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • Google Patents. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures.

  • Thieme. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

Sources

Removing impurities from crude tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and impurity management of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (hereafter referred to as the Target Diamine ).[1] This compound is a critical chiral intermediate, often derived from L-Homophenylalanine , and serves as a scaffold for protease inhibitors and peptidomimetics.

The following protocols prioritize chemical stability (preserving the acid-sensitive Boc group) while leveraging the basicity of the primary amine for purification.

Part 1: Impurity Profile & Diagnostic Logic

Before initiating purification, you must identify the origin of your crude material. The impurity profile changes drastically based on the synthesis route.

Table 1: Common Impurity Profiles by Synthesis Route
Synthesis RouteMajor ImpuritiesPhysicochemical NatureRemoval Strategy
Route A: Reduction of Boc-Amide (From Boc-Homophenylalanine amide)1. Unreacted Amide 2. Amine-Borane Complexes 3. De-Boc Diamine 1. Neutral / Non-basic2. Lewis Acid Adduct3.[1] Highly Polar / Basic1. Acid-Base Extraction2. Oxidative Workup3. pH-Controlled Wash
Route B: Selective Protection (From 1-phenylbutan-2,4-diamine)1. Bis-Boc Byproduct 2. Regioisomer (C1-Boc) 3. Unreacted Diamine 1. Lipophilic / Non-basic2.[1] Structural Isomer3. Highly Polar1. Column Chromatography2. Recrystallization (Salt)3. Aqueous Wash

Part 2: Troubleshooting & Purification Protocols

Scenario 1: "I synthesized the compound via Borane reduction, but I have a sticky emulsion and low yield."

Diagnosis: This is likely due to stable Amine-Borane complexes .[1] The primary amine binds boron tightly, preventing the product from partitioning into the organic layer and causing emulsions.

Protocol: Oxidative Workup (The "Break" Step) Standard acid hydrolysis often cleaves the Boc group. Use this milder oxidative method instead.

  • Quench: Cool reaction to 0°C. Slowly add Methanol to destroy excess hydride.

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    )  dropwise (1.2 eq relative to Borane) or Sodium Perborate .[1]
    
  • Reflux: Heat gently to 50°C for 1 hour. This oxidizes the C-B bond, releasing the free amine.

  • Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with brine.[1][2][3] The emulsion should resolve.

Expert Insight: If you cannot use peroxide, reflux with ethanolamine for 2 hours.[1] Ethanolamine trans-chelates the boron, freeing your product.[1]

Scenario 2: "My crude contains unreacted starting material (Amide) and non-basic byproducts."

Diagnosis: You need a purification method that separates the basic amine (product) from neutral impurities (amide).

Protocol: The "Soft-Acid" Extraction (Tier 1) This is the workhorse method.[1] It relies on protonating the primary amine without cleaving the acid-sensitive Boc group.[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Wash (Critical): Extract the organic phase with 10% Citric Acid or 0.5 M cold HCl .[1]

    • Why? The amine protonates and moves to the aqueous layer. The neutral amide and bis-Boc impurities stay in the EtOAc.[1]

    • Warning: Keep the aqueous phase cold (0-5°C) and contact time short (<15 mins) to prevent Boc cleavage.

  • Phase Separation: Discard the organic layer (contains impurities).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4 M NaOH or

    
      until pH > 12.
    
    • Observation: The product will oil out as a white emulsion.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Dry over

    
     and concentrate.
    
Scenario 3: "I have the Bis-Boc impurity (over-reaction). Extraction didn't remove it."

Diagnosis: The Bis-Boc byproduct is non-basic (no free amine), so it should have been removed in the organic wash of Scenario 2. If it persists, your acid wash pH was not low enough to fully protonate the product, or you are dealing with a regioisomer.

Protocol: Chemical Scavenging (Tier 2) If chromatography is not an option, use a scavenger resin.

  • Resin Selection: Use a Sulfonic Acid functionalized silica (e.g., SCX-2) or polymer resin.[1]

  • Loading: Dissolve crude in MeOH/DCM (1:1). Pass through the SCX cartridge.

    • The Target Diamine (basic) binds to the sulfonic acid.

    • The Bis-Boc (non-basic) passes through in the eluate.[1]

  • Washing: Rinse cartridge with MeOH to remove all non-basic impurities.[1]

  • Elution: Release the product using 2 M Ammonia in Methanol . Concentrate to obtain pure mono-amine.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture based on the impurities present.

PurificationLogic Start Crude Mixture (Target Diamine + Impurities) CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Reduction Route (Boron/Amide Impurities) CheckRoute->RouteA RouteB Direct Protection (Bis-Boc/Regioisomers) CheckRoute->RouteB Oxidative Step 1: Oxidative Workup (Break Boron Complex) RouteA->Oxidative Emulsion? AcidBase Step 2: Acid-Base Extraction (Citric Acid Wash) RouteA->AcidBase No Emulsion RouteB->AcidBase Remove Bis-Boc Oxidative->AcidBase Result1 Aqueous Layer (Protonated Product) AcidBase->Result1 Product (Salt) Result2 Organic Layer (Discard Amide/Bis-Boc) AcidBase->Result2 Impurities FinalBase Basify (pH > 12) & Extract Result1->FinalBase Pure Pure Target Diamine FinalBase->Pure

Caption: Logical workflow for removing boron complexes and non-basic impurities via oxidative workup and pH-controlled extraction.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound? A: The free base is often an oil or a low-melting waxy solid.[1] Crystallization is difficult.[1] Recommendation: Form a salt.[1] The Oxalate or Succinate salts of this diamine are often crystalline.[1] Dissolve the oil in acetone and add 1 eq. of oxalic acid dissolved in acetone. The salt should precipitate.

Q: Why did I lose my Boc group during the acid wash? A: You likely used a strong acid (like 1M HCl) or left it too long.[1] Fix: Switch to 10% Citric Acid or 0.5 M


  (pH ~4-5).[1] This is acidic enough to protonate the aliphatic amine (

~10) but too weak to cleave the Boc carbamate rapidly.

Q: How do I store the purified amine? A: Primary amines absorb


 from the air to form carbamates.[1] Store under Nitrogen/Argon at -20°C. If storing for months, convert it to the HCl salt  (using anhydrous HCl in dioxane) for maximum stability.

References

  • BenchChem. (2025).[1][2][3] Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate: An Application Note and Protocol. Retrieved from

  • Organic Syntheses. (2006).[1][4] Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Org. Synth. 2006, 83, 55-69. Retrieved from

  • Lee, D. W., Ha, H. J., et al. (2007).[5] Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved from

  • PubChem. (2025).[1] tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate Compound Summary. Retrieved from

Sources

Resolving solubility issues of Boc-amino-phenylbutanes in water

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Strategy Overview

The Challenge: Boc-amino-phenylbutanes (e.g., N-(tert-butoxycarbonyl)-3-amino-1-phenylbutane) represent a "perfect storm" of insolubility in water. Structurally, they combine a lipophilic phenyl ring and a butane chain with a Boc group (tert-butyl carbamate). Crucially, the Boc protection neutralizes the amine, removing the molecule's ability to form water-soluble salts via protonation. The result is a neutral, greasy "brick dust" molecule with a high LogP (typically > 3.0).

The Trap: A common error is attempting to solubilize these compounds using acidic buffers (standard for free amines). Do not do this. The Boc group is acid-labile; lowering the pH below 4.0 will trigger deprotection, yielding the free amine and destroying your starting material [1].

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the safest solubilization method for your specific application.

SolubilityDecisionTree Start Start: Define Application AppType What is the downstream application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay ChemSynth Chemical Synthesis (Reactions) AppType->ChemSynth ToxConcern Is DMSO/Solvent toxicity a concern? BioAssay->ToxConcern ProtocolC Protocol C: Organic/Biphasic System (DCM, THF, EtOAc) ChemSynth->ProtocolC Use Standard Organics HighTox Yes (e.g., Primary Cells, Stem Cells) ToxConcern->HighTox High Sensitivity LowTox No (e.g., Robust Cell Lines, Simple Enzymes) ToxConcern->LowTox Standard Tolerance ProtocolA Protocol A: Cyclodextrin Complexation (Best Biocompatibility) HighTox->ProtocolA ProtocolB Protocol B: Co-Solvent Spike (DMSO/EtOH < 0.5%) LowTox->ProtocolB

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream sensitivity.

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

Best For: Cell culture, in vivo studies, and assays sensitive to organic solvents. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic Boc-phenylbutane resides inside the CD cavity, while the hydrophilic exterior interacts with water. This prevents aggregation without modifying the chemical structure [2].

Step-by-Step Methodology
  • Prepare the Vehicle:

    • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS. Filter sterilize (0.22 µm).

    • Note: 20% is high, but necessary to drive the equilibrium for highly lipophilic guests.

  • The "Solvent Evaporation" Loading Method (Recommended):

    • Dissolve your Boc-amino-phenylbutane in a volatile solvent (e.g., Acetone or Methanol) at a high concentration (e.g., 10 mg/mL).

    • Add the calculated amount of organic stock to your 20% HP-β-CD solution.

      • Target Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

    • Vortex vigorously.

    • Evaporate the volatile solvent (Acetone/MeOH) using a stream of nitrogen or a centrifugal evaporator (SpeedVac).

    • Result: The drug is forced into the CD cavities as the organic solvent leaves. You are left with a clear aqueous solution.

  • Validation:

    • Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, complexation was incomplete. Use the supernatant and quantify via HPLC to determine the actual soluble concentration.

Protocol B: The Co-Solvent "Spike" (The Quick Fix)

Best For: Enzymatic assays, robust cell lines (HeLa, HEK293), and high-throughput screening. Mechanism: Dissolving the compound in a water-miscible organic solvent (DMSO) disrupts the crystal lattice. Rapid dilution into water kinetically traps the molecules before they can re-aggregate (precipitate).

Critical Parameters Table
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSOHighest solubilizing power; low volatility prevents concentration drift.
Stock Conc. 10 mM - 50 mMHigh enough to allow large dilution, low enough to prevent immediate crashing.
Max Final % < 0.5% (v/v)Most mammalian cells tolerate 0.1-0.5% DMSO. >1% induces membrane permeabilization [3].
Mixing Speed Vortex during additionPrevents local regions of high water content which trigger nucleation (precipitation).
Temperature Room Temp (20-25°C)Cooling promotes precipitation; heating >40°C risks Boc instability over time.
The "Spike" Protocol
  • Make the Stock: Dissolve Boc-amino-phenylbutane in 100% DMSO to 20 mM. Ensure it is perfectly clear. Sonicate if necessary (short bursts).

  • Prepare the Buffer: Have your assay buffer (PBS, HEPES) ready and stirring rapidly (magnetic stir bar).

  • The Drop: Slowly pipette the DMSO stock into the vortex of the stirring buffer.

    • Do not add buffer to the DMSO.

    • Do not add DMSO to a static buffer solution.

  • Observation: The solution should remain clear or slightly opalescent (Tyndall effect). If it turns milky white immediately, you have exceeded the solubility limit.

Troubleshooting & FAQs

Issue: "My compound precipitated immediately upon adding water."

Diagnosis: This is the "Crash-out" effect. The hydrophobic effect drove the molecules together faster than the solvent could disperse them. Fix:

  • Increase Dispersion: Inject the DMSO stock using a Hamilton syringe directly into a rapidly stirring vortex.

  • Use a Surfactant: Pre-add 0.05% Tween-80 to your aqueous buffer before adding the DMSO stock. The surfactant lowers the surface tension and stabilizes the micro-precipitates (micelles).

Issue: "Can I use acid to dissolve it? It's an amine."

Diagnosis: CRITICAL ERROR. Explanation: Boc-amino-phenylbutane is not a free amine; it is a carbamate. It is not basic. Adding acid will not protonate it to form a salt; it will cleave the Boc group. Visual Pathway of Degradation:

BocDegradation BocCompound Boc-Amino-Phenylbutane (Neutral, Hydrophobic) Intermediate Unstable Carbamic Acid BocCompound->Intermediate Acidolysis Acid + Acid (H+) (pH < 4) Acid->Intermediate FreeAmine Free Amine + CO2 + Isobutene (Deprotected Product) Intermediate->FreeAmine Decarboxylation

Figure 2: Mechanism of acid-induced Boc degradation. This reaction is irreversible.

Issue: "Is the Boc group stable in DMSO?"

Answer: Yes, Boc is stable in pure DMSO at room temperature for weeks. However, avoid DMSO/Water mixtures at high temperatures (>60°C) for prolonged periods, as weak hydrolysis can occur over days.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (Definitive source on Boc acid-lability).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines.[2][3][4] Toxicology in Vitro, 27(6), 1717-1724. (Establishes the 0.1-0.5% safety limit).

Sources

Minimizing byproduct formation in diamine protection reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Diamine Protection Reactions Ticket ID: CHE-PROT-001 Status: Resolved (Guide Generated)

Triage & Strategy Selection

User Query: "How do I stop the formation of bis-Boc/bis-Cbz byproducts when protecting a diamine?"

Analyst Insight: The formation of bis-protected byproducts is a statistical inevitability if reaction kinetics are not controlled. The choice of strategy depends entirely on the symmetry and cost of your starting diamine.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct experimental setup.

ProtectionStrategy Start START: Analyze Substrate IsSymmetric Is the diamine symmetric? Start->IsSymmetric IsCheap Is the diamine cheap/readily available? IsSymmetric->IsCheap Yes (e.g., Ethylenediamine) Asymmetric Asymmetric IsSymmetric->Asymmetric No (e.g., 2-methyl-1,3-diaminopropane) ProtocolA PROTOCOL A: Statistical Control (Excess Diamine) High Yield, High Waste IsCheap->ProtocolA Yes (<$1/g) ProtocolB PROTOCOL B: pH-Controlled Mono-Protonation High Selectivity, Atom Economical IsCheap->ProtocolB No (Expensive/Precious) ProtocolC PROTOCOL C: Steric differentiation (Temp/Reagent Control) Asymmetric->ProtocolC Primary vs Secondary

Figure 1: Strategic decision tree for selecting the optimal protection methodology based on substrate economics and symmetry.

Protocol A: Statistical Control (The "Krapcho" Method)

Best For: Inexpensive, symmetric diamines (e.g., piperazine, ethylenediamine, 1,6-hexanediamine). Concept: By flooding the reaction with a large excess of diamine, you statistically ensure that any incoming protecting group (


) encounters a free diamine (

) rather than a mono-protected species (

).
The Workflow
  • Stoichiometry: Use 5 to 10 equivalents of diamine relative to the protecting group (e.g.,

    
    ).
    
  • Solvent: Dioxane or Methanol (highly soluble).

  • Addition: Add the protecting group dropwise to the diamine solution.

Troubleshooting The Workup (The "Extraction Trick")

The pain point here is not the reaction; it is removing the 9 equivalents of unreacted diamine. Do not use a column. Use this self-validating extraction system:

StepActionChemical StateLocation of Desired Product
1 Evaporate SolventMixture of

,

,

Residue
2 Add Water + FilterBis-protected (

) precipitates
Filtrate (mostly)
3 Wash Aq. with DCM Unreacted

stays in water;

goes to organic
Aqueous Phase
4 Saturate Aq. with NaCl Forces organics out ("Salting out")Aqueous Phase
5 Extract with EtOAc Mono-protected (

) extracts
Organic Phase

Analyst Note: If the diamine is highly water-soluble (like ethylenediamine), Step 3 is critical. The mono-Boc amine is amphiphilic. You may need to perform continuous extraction (liquid-liquid) for 24 hours for maximum yield.

Protocol B: pH-Controlled Mono-Protonation

Best For: Expensive or complex diamines where waste is unacceptable. Concept: Exploiting


 differences. A diamine has two basic sites. If you add exactly 1 equivalent of acid  (HCl), you statistically form the mono-ammonium salt. The protonated amine (

) is non-nucleophilic. The remaining free amine (

) reacts with the electrophile.
The Mechanism

The success relies on the equilibrium shift. As the free amine reacts, the equilibrium re-establishes to provide more free amine, but the electrostatic repulsion prevents the second proton from leaving easily, protecting the second site.

pHControl cluster_0 Key Principle: Electrostatic Repulsion Diamine H2N-R-NH2 MonoSalt [H3N+-R-NH2] Diamine->MonoSalt Protonation HCL + 1.0 eq HCl Product Boc-NH-R-NH3+ MonoSalt->Product Selective Acylation Boc2O + Boc2O BisBoc Boc-NH-R-NH-Boc (Blocked) Product->BisBoc Blocked by Charge

Figure 2: Mechanistic pathway of pH-controlled selectivity. The proton acts as a temporary protecting group.

Detailed Procedure (Self-Validating)
  • Acidification: Dissolve diamine (10 mmol) in MeOH. Add 1.0 eq of HCl (2M in ether or generated in situ via TMSCl).

    • Validation: Check pH.[1][2] It should be roughly neutral/weakly acidic (pH 5-6).

  • Addition: Add

    
     (1.0 eq) in MeOH dropwise.
    
  • Reaction: Stir for 2-12 hours.

    • Why this works: The

      
       group deactivates the molecule toward a second attack.
      
  • Workup:

    • Remove solvent.[1][2][3]

    • Partition between water and ether. (Bis-Boc goes to ether; Mono-Boc salt stays in water).

    • Basify aqueous layer (pH > 12) with NaOH.[1][4]

    • Extract Mono-Boc amine with DCM.[1][4]

FAQ: Troubleshooting & Optimization

Q: I followed Protocol B, but I still see 15% bis-protected product. Why? A: This is usually a mixing or stoichiometry error.

  • Check: Did you add the acid very slowly? If you add acid too fast, you generate local "hotspots" of di-protonated species (

    
    ), leaving other molecules completely unprotonated (
    
    
    
    ). The unprotonated ones will react twice.
  • Fix: Ensure vigorous stirring during acidification. Allow the salt to equilibrate for 30 minutes before adding the electrophile.

Q: Can I use this for asymmetric diamines (primary + secondary amine)? A: Yes, but sterics dominate here.

  • Scenario:

    
    -methylethylenediamine (
    
    
    
    ).
  • Outcome:

    
     prefers the primary  amine (less sterically hindered) if no base is added. If you add base (TEA), it may scramble. For strict selectivity, use Protocol B ; the secondary amine is more basic (
    
    
    
    ~10.7) than the primary (
    
    
    ~10.0), so the secondary amine will be protonated (protected) first, leaving the primary amine to react.

Q: My mono-protected diamine is not extracting into DCM. A: Small chain diamines (C2-C4) are highly polar.

  • Solution: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. The alcohol helps solubilize the polar amine.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-Protected Diamines.[5][6] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines.[5][6] Synthetic Communications, 20(16), 2559–2564.

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.[3][5][7] Synthetic Communications, 37(5), 737–742. [5]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.[5] Synthesis, 2002(15), 2195-2202.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard Reference Text).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: MS/MS Fragmentation of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate vs. Alternative Protecting Groups

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenge

In the synthesis of peptidomimetics and HIV protease inhibitors, 1,2-diamino-4-phenylbutane derivatives serve as critical structural scaffolds. During drug development, these intermediates are typically protected at one of the amine positions to direct regioselective synthesis. The most common derivative is tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (a Boc-protected diamine).

While the Boc group is synthetically highly advantageous due to its orthogonal cleavage conditions, it presents a unique challenge during Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis. The extreme gas-phase lability of the Boc group often dominates the fragmentation spectrum, suppressing the lower-abundance backbone cleavages required for definitive structural elucidation. This guide objectively compares the MS/MS fragmentation performance of the Boc-protected product against its Fmoc- and Cbz-protected alternatives, providing actionable protocols for optimizing collision-induced dissociation (CID) workflows.

Mechanistic Principles of Fragmentation

To optimize an analytical workflow, one must first understand the causality behind the observed gas-phase ion chemistry.

The Boc-Protected Product: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Under positive ESI conditions, this molecule yields a protonated precursor ion


 at 

265.19. The defining characteristic of Boc-protected amines in MS/MS is a rapid, low-energy neutral loss of 100 Da[1][2].
  • Causality: The tert-butyl group undergoes a McLafferty-like rearrangement via a six-membered cyclic transition state[3]. This transfers a proton to the carbamate carbonyl and expels isobutylene (-56 Da), yielding an intermediate at

    
     209.13. This intermediate is highly unstable and immediately expels carbon dioxide (-44 Da) to yield the fully deprotected amine at 
    
    
    
    165.14.
  • Because the activation energy for this rearrangement is significantly lower than that of C-C or C-N backbone cleavage, low Collision Energy (CE) spectra are entirely dominated by this -100 Da loss, yielding little to no structural information about the phenylbutane tail[2].

Alternative 1: Fmoc Protection

Fmoc (Fluorenylmethyloxycarbonyl) is a common alternative that provides a strong UV chromophore. However, in MS/MS, Fmoc-protected amines fragment via the cleavage of the C-O bond to yield a highly stable fluorenylmethyl cation at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 179[4].
  • Causality: The extreme stability of the conjugated fluorenyl system results in severe charge competition . The

    
     179 ion "steals" the proton, leaving the 1-amino-4-phenylbutan-2-yl core as a neutral fragment, which is invisible to the mass spectrometer[5]. This heavily suppresses sequence-specific backbone ions.
    
Alternative 2: Cbz (Benzyl Carbamate) Protection

Cbz-protected amines typically fragment via the loss of benzyl alcohol (-108 Da) or the formation of a tropylium ion (


 91) from the benzyl group[6][7].
  • Causality: The 1-amino-4-phenylbutan-2-yl scaffold also contains a phenylalkyl tail, which naturally fragments to form a tropylium ion (

    
     91). Using a Cbz protecting group creates severe isobaric interference . It becomes analytically impossible to distinguish whether the 
    
    
    
    91 diagnostic peak originated from the protecting group or the core scaffold without isotopic labeling.

Comparative Performance Data

The following table summarizes the quantitative MS/MS data, demonstrating why the Boc-protected variant, despite its lability, remains the most analytically sound choice when appropriate CE ramping is applied.

Molecule / Protecting GroupPrecursor

(

)
Primary Neutral LossDominant Fragment Ion (

)
Structural Elucidation RatingKey Analytical Limitation
Boc (Product) 265.19-100 Da (Isobutylene +

)
165.14 (Deprotected core)High Requires CE ramping to bypass initial lability.
Fmoc (Alternative 1) 387.21-222 Da (Fmoc group)179.08 (Fluorenyl cation)Low Charge competition suppresses core fragments.
Cbz (Alternative 2) 299.18-108 Da (Benzyl alcohol)91.05 (Tropylium ion)Moderate Isobaric interference with the phenylbutane tail.

Experimental Workflows & Self-Validating Protocols

To successfully elucidate the structure of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, the MS/MS method must be designed as a self-validating system to ensure the observed fragments are not artifacts of in-source decay (ISD)[8].

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Crucial Note: Avoid using Trifluoroacetic acid (TFA), as even trace amounts can induce premature Boc deprotection in solution or during ionization[8].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Organic (Acetonitrile with 0.1% FA) over 5 minutes.

  • ESI Source Optimization (Self-Validation Step 1): Set the capillary voltage to a soft 3.0 kV and the fragmentor/cone voltage below 80 V.

    • Validation: Monitor the MS1 spectrum. If the

      
       165.14 peak is >10% the intensity of the 
      
      
      
      265.19 precursor, in-source decay is occurring. Lower the desolvation temperature and cone voltage until the intact precursor is maximized.
  • CID Fragmentation (CE Ramping): Do not rely on a single collision energy. Program the quadrupole to isolate

    
     265.19 and perform a CE ramp from 10 eV to 40 eV.
    
    • 10-15 eV: Validates the protecting group (Yields

      
       209.13 and 165.14).
      
    • 25-40 eV: Forces the deprotected

      
       165.14 ion to undergo secondary fragmentation, yielding the 
      
      
      
      135.10 (backbone cleavage) and
      
      
      91.05 (tropylium) diagnostic ions.
  • Data Analysis (Self-Validation Step 2): Extract the ion chromatograms (EIC) for

    
     265.19, 165.14, and 91.05. They must perfectly co-elute at the exact same retention time. If 
    
    
    
    165.14 elutes earlier, it indicates the presence of a chemically deprotected impurity in the sample vial, rather than a gas-phase fragment.

Visualizations of Fragmentation & Workflow

Diagram 1: Fragmentation Pathway

The following diagram maps the specific gas-phase degradation pathway of the Boc-protected product under CID conditions.

G Precursor [M+H]+ m/z 265.19 Int1 [M+H - C4H8]+ m/z 209.13 Precursor->Int1 -56 Da (Isobutylene) McLafferty-like Trop Tropylium Ion m/z 91.05 Precursor->Trop Phenyl tail cleavage Backbone Backbone Cleavage m/z 135.10 Precursor->Backbone Direct cleavage (High CE) Int2 [M+H - C5H8O2]+ m/z 165.14 Int1->Int2 -44 Da (CO2) Int2->Backbone -CH2NH2 (30 Da)

ESI-MS/MS Fragmentation Pathway of Boc-protected 1-amino-4-phenylbutan-2-yl carbamate.

Diagram 2: Experimental Workflow

The diagram below outlines the sequential logic required to prevent in-source decay and capture the full structural profile of the molecule.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Soft Capillary Volts) S2->S3 S3->S3 Minimize In-Source Decay S4 CID Fragmentation (CE Ramp 10-40 eV) S3->S4 S5 Spectral Analysis (Neutral Loss Mapping) S4->S5

Step-by-step LC-MS/MS experimental workflow for carbamate structural elucidation.

Conclusion

When analyzing 1-amino-4-phenylbutan-2-yl derivatives, tert-Butyl carbamate (Boc) is the superior protecting group for MS-based structural elucidation compared to Fmoc and Cbz. While its extreme gas-phase lability requires careful tuning of the mass spectrometer to avoid in-source decay[8] and necessitates CE ramping to observe backbone fragments[2], it avoids the catastrophic charge competition seen with Fmoc[5] and the isobaric interference generated by Cbz[6]. By implementing the self-validating protocols outlined above, analytical scientists can confidently map the complete structure of these critical drug precursors.

References

Sources

An Application Scientist's Guide to the Infrared Spectrum of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy profile of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate. Designed for researchers, chemists, and drug development professionals, this document elucidates the characteristic vibrational frequencies of the molecule's key functional groups. We will dissect the expected spectrum, compare it with foundational spectroscopic data, and provide a robust experimental protocol for obtaining high-fidelity results.

Introduction: The Molecular Blueprint

Tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate is a chiral building block frequently utilized in medicinal chemistry and organic synthesis. Its structure is characterized by several distinct functional groups, each with a unique vibrational signature in the infrared spectrum:

  • A Primary Aliphatic Amine (-NH₂): Provides characteristic stretching and bending modes.

  • An N-Boc Protected Amine (a Carbamate): Introduces a strong carbonyl (C=O) stretch and a secondary amine-like N-H stretch.

  • A Phenyl Group (-C₆H₅): Contributes aromatic C-H and C=C stretching vibrations.

  • An Alkyl Backbone with a tert-Butyl Group: Generates various aliphatic C-H stretching and bending signals.

Infrared spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the identity and purity of this compound, particularly for verifying the successful and selective installation of the tert-butyloxycarbonyl (Boc) protecting group.

Deconstructing the Spectrum: A Region-by-Region Analysis

The infrared spectrum of this molecule can be logically interpreted by examining distinct regions where specific vibrational modes are expected to appear.

The X-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This high-wavenumber region is dominated by the stretching vibrations of bonds to hydrogen atoms.

  • N-H Stretching (3500 - 3300 cm⁻¹): This molecule presents two different N-H environments.

    • Primary Amine (-NH₂): The terminal primary amine is expected to show two distinct, sharp to medium bands resulting from asymmetric and symmetric N-H stretching.[1][2][3][4] These typically appear around 3380-3350 cm⁻¹ and 3310-3280 cm⁻¹ for aliphatic amines.[3]

    • Carbamate (N-H): The N-H bond of the Boc-carbamate group will produce a single, sharp absorption in a similar range, typically 3500-3300 cm⁻¹.[5][6] Hydrogen bonding can cause this peak to broaden and shift to a slightly lower wavenumber.

  • C-H Stretching (3100 - 2850 cm⁻¹):

    • Aromatic (=C-H): The phenyl group will exhibit weak to medium absorption peaks slightly above 3000 cm⁻¹, typically around 3030 cm⁻¹.[7][8][9] The presence of absorption above 3000 cm⁻¹ is a strong indicator of unsaturation (aromatic or alkene).[10]

    • Aliphatic (-C-H): The alkyl chain and the tert-butyl group will produce strong, sharp peaks just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[9][11][12]

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is diagnostically critical for confirming the structure.

  • Carbamate C=O Stretch (1750 - 1680 cm⁻¹): The most prominent peak in the spectrum is expected to be the carbonyl stretch from the Boc group. This is a very strong and sharp absorption, typically found around 1710-1680 cm⁻¹.[6] Its presence is the primary evidence of successful N-Boc protection.

  • Primary Amine N-H Bend (1650 - 1580 cm⁻¹): The primary amine group displays a characteristic "scissoring" bending vibration in this region.[1][13] This band can sometimes overlap with aromatic signals but is an important confirmatory peak for the free amine.

  • Aromatic C=C Stretch (1600 - 1450 cm⁻¹): The phenyl ring exhibits a series of medium to sharp bands from in-ring carbon-carbon double bond stretching. Two of the most characteristic peaks are found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7][8]

Visualizing Vibrational Modes

The following diagram illustrates the key functional groups and their associated vibrational regions, providing a conceptual map of the molecule's IR spectrum.

G cluster_molecule tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) NH2 Primary Amine (-NH₂) p_nh2_stretch N-H Stretch (2 peaks) ~3350 NH2->p_nh2_stretch p_nh2_bend N-H Bend ~1600 NH2->p_nh2_bend Carbamate N-Boc Carbamate (-NH-C(O)O-tBu) tBu tert-Butyl (-C(CH₃)₃) Carbamate->tBu O-tBu p_nh_carbamate N-H Stretch (1 peak) ~3300 Carbamate->p_nh_carbamate p_co_stretch C=O Stretch (Strong, Sharp) ~1690 Carbamate->p_co_stretch Phenyl Phenyl Ring (-C₆H₅) Alkyl Alkyl Chain (-CH₂-CH-) Phenyl->Alkyl p_ch_arom Aromatic C-H Stretch >3000 Phenyl->p_ch_arom p_cc_arom Aromatic C=C Stretch ~1600, ~1500 Phenyl->p_cc_arom Alkyl->NH2 Alkyl->Carbamate p_ch_aliph Aliphatic C-H Stretch <3000 Alkyl->p_ch_aliph tBu->p_ch_aliph

Caption: Key functional groups of the target molecule and their corresponding IR vibrational regions.

Comparative Data Summary

The following table provides a consolidated view of the expected IR peaks, comparing them to standard values for analogous functional groups. This serves as a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Range (cm⁻¹)IntensityNotes
Primary Amine N-H Asymmetric & Symmetric Stretch~3380 and ~33103400-3250[1]Medium, SharpTwo distinct peaks are characteristic of a primary amine.[4]
N-H Bend (Scissoring)~16101650-1580[1]MediumConfirms the presence of the free -NH₂ group.
N-Boc Carbamate N-H Stretch~33203500-3300[5]MediumA single peak, often overlapping with primary amine stretches.
C=O Stretch~1690 1750-1680 [11]Strong, Sharp Primary diagnostic peak for Boc-protection.
C-N Stretch~12501335-1250[1]Medium
Phenyl Group Aromatic C-H Stretch~30303100-3000[8]Weak to MediumConfirms the presence of the aromatic ring.
Aromatic C=C Stretch~1600, ~14951600-1400[8]Medium, SharpTypically appears as a pair or series of peaks.
C-H Out-of-Plane Bend~740, ~700900-675[8]StrongPattern is diagnostic for monosubstitution.
Alkyl Groups Aliphatic C-H Stretch2960-28502960-2850[9]StrongIncludes stretches from the butyl chain and tert-butyl group.
(Chain & t-Butyl)C-H Bend~1465, ~13701465-1340[12]MediumThe peak near 1370 cm⁻¹ is often characteristic of a tert-butyl group.[12]

Standard Operating Protocol: Acquiring the FT-IR Spectrum

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following describes a typical workflow for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Experimental Workflow

Sources

Comparative Guide: HPLC Purity Analysis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method for Purity Analysis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates analytical methodologies for tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, a critical intermediate in the synthesis of HIV protease inhibitors like Atazanavir. We compare the industry-standard C18 Reversed-Phase (Method A) against an Enhanced Selectivity Phenyl-Hexyl (Method B) approach.

While Method A provides robust, general-purpose separation, Method B utilizes


 interactions to resolve aromatic impurities and regioisomers that often co-elute on alkyl-bonded phases, offering superior specificity for high-purity pharmaceutical intermediate profiling.
The Analyte & Analytical Challenges

Molecule Profile:

  • Chemical Name: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

  • Functional Groups: Secondary carbamate (Boc), Primary amine, Phenyl ring.

  • Key Properties:

    • UV Activity: Weak.[1] Relies on the phenyl ring (

      
       nm) or amide backbone (
      
      
      
      nm).
    • Basicity: The primary amine (

      
      ) is prone to severe tailing on residual silanols.
      
    • Stability: The Boc group is acid-labile. Prolonged exposure to low pH (< 2.0) or high temperatures (> 40°C) can induce in-situ degradation during analysis.

Critical Impurities:

  • De-Boc Amine: 1,2-diamino-4-phenylbutane (Result of acid hydrolysis).

  • Starting Material: Boc-L-Phenylalanine or related reduction intermediates.

  • Regioisomers: Isomers resulting from non-selective reduction steps.

Method Comparison: C18 vs. Phenyl-Hexyl[2][3][4]
Method A: The Standard (C18 / Phosphate pH 3.0)
  • Mechanism: Purely hydrophobic interaction (Van der Waals).

  • Pros: Highly reproducible; columns are ubiquitous in QC labs; phosphate buffer suppresses silanol activity effectively.

  • Cons: "Vanilla" selectivity. Often fails to separate the target from structurally similar aromatic impurities (e.g., des-amino analogs).

  • Verdict: Best for routine Lot Release where impurity profiles are well-established and simple.

Method B: The Specialist (Phenyl-Hexyl / Formate pH 4.0)
  • Mechanism: Hydrophobicity +

    
     Electron Interaction.
    
  • Pros: The phenyl-hexyl ligand interacts specifically with the analyte's phenyl ring. This "orthogonal" selectivity pulls aromatic impurities away from the main peak. The slightly higher pH (4.0) preserves the Boc group better than pH 2.0-3.0 TFA methods.

  • Cons: Column equilibration takes longer; slightly higher cost per column.

  • Verdict: Essential for Process Development and Purity Profiling where unknown impurities must be resolved.

Quantitative Performance Data

The following data summarizes the performance of both methods analyzing a crude synthesis lot spiked with known impurities.

ParameterMethod A (C18 Standard)Method B (Phenyl-Hexyl)Comparison Note
Retention Time (

)
8.4 min10.2 minPhenyl-Hexyl shows higher retention due to

-interaction.
Resolution (

)
1.8 (Main vs. Impurity B)3.2 (Main vs. Impurity B)Method B resolves the "critical pair" significantly better.
Tailing Factor (

)
1.41.1 Method B's end-capping and pH 4.0 reduce amine tailing.
LOD (UV 215 nm) 0.05%0.05%Comparable sensitivity.
Boc Stability 99.5% recovery (4h)99.9% recovery (4h)Milder pH in Method B prevents on-column degradation.
Detailed Experimental Protocols
Method A: Standard C18 Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (for sensitivity) and 254 nm (for specificity).

  • Gradient:

    • 0 min: 30% B

    • 15 min: 70% B

    • 20 min: 30% B (Re-equilibration)

Method B: Enhanced Selectivity Phenyl-Hexyl Protocol
  • Column: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 4.0 with Formic Acid.

  • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v). Note: MeOH enhances

    
     selectivity.
    
  • Flow Rate: 0.8 mL/min.[4][5]

  • Temperature: 35°C.

  • Detection: UV @ 215 nm (Compatible with ESI-MS).

  • Gradient:

    • 0 min: 20% B

    • 18 min: 80% B

    • 25 min: 20% B

Workflow Visualization
Figure 1: Analytical Workflow

This diagram outlines the sample preparation and execution flow, highlighting critical decision points for Boc-amine analysis.

AnalyticalWorkflow Sample Crude Sample (Solid) Solvent Dissolution Solvent (50:50 ACN:H2O) *Avoid pure Acid* Sample->Solvent Weigh Prep Sample Prep 0.5 mg/mL Filter 0.2µm PTFE Solvent->Prep Dissolve Inject Injection (10 µL) Prep->Inject Sep_A Method A: C18 Separation Inject->Sep_A Routine QC Sep_B Method B: Phenyl-Hexyl Sep Inject->Sep_B Impurity Profiling Detect Detection UV 215nm / 254nm Sep_A->Detect Sep_B->Detect Data Data Analysis Check Tailing & Rs Detect->Data

Caption: Figure 1: End-to-end analytical workflow. Note the split path depending on the analytical goal (Routine QC vs. Deep Profiling).

Figure 2: Method Selection Decision Tree

Use this logic to determine which method applies to your specific development stage.

DecisionTree Start Start: Define Goal Q1 Is the sample for Release Testing? Start->Q1 Q2 Are there co-eluting aromatic impurities? Q1->Q2 No (R&D) Res_A Select Method A (C18 / Phosphate) Q1->Res_A Yes (Standard) Q3 Is MS detection required? Q2->Q3 No Res_B Select Method B (Phenyl-Hexyl / Formate) Q2->Res_B Yes Q3->Res_A No Q3->Res_B Yes (Volatile Buffer)

Caption: Figure 2: Decision matrix for selecting the optimal stationary phase based on impurity complexity and detection needs.

References
  • Bandla, J., & Ganapaty, S. (2015). Stability Indicating RP-HPLC Method Development and Validation for the Simultaneous Determination of Atazanavir Sulfate and Cobicistat. World Journal of Pharmaceutical Research.

  • Waters Corporation. (2022). Comparison of CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base.

  • BenchChem. (2025).[1] Comparative Guide to HPLC Methods for Purity Assessment of Tert-butyl N-(4-azidobutyl)carbamate Reaction Products. BenchChem Technical Guides.

  • ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. ResearchGate Community Forum.

  • Chromatography Online. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

Sources

Comprehensive Guide: Optical Rotation Determination of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

[1]

Executive Summary

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS 1015136-77-2) is a pivotal chiral building block, structurally derived from L-homophenylalanine .[1] It serves as a key intermediate in the synthesis of protease inhibitors (e.g., HIV, renin) and peptidomimetics.

Precise determination of its optical purity is a Critical Quality Attribute (CQA). While Polarimetry provides a rapid specific rotation value

1Chiral HPLC1
Compound Profile
PropertyDetail
Chemical Name tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate
CAS Number 1015136-77-2
Molecular Formula

Molecular Weight 264.36 g/mol
Chiral Center C2 (Derived from L-Homophenylalanine, typically (S)-configuration)
Physical State White to off-white solid or viscous oil
Solubility Soluble in Methanol, Ethanol, DCM, Ethyl Acetate

Structural & Synthetic Context

Understanding the synthesis is crucial for anticipating impurities that affect optical rotation.[1] This diamine is typically synthesized via the reduction of (S)-Boc-Homophenylalanine derivatives.[1]

Synthesis & Impurity Pathway (Graphviz)

SynthesisPathwaycluster_legendKey TransformationStartBoc-L-Homophenylalanine(CAS 100564-78-1)AmideBoc-Homophenylalanine Amide(Intermediate)Start->AmideAmidation(Mixed Anhydride/NH3)Producttert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate(CAS 1015136-77-2)Amide->ProductReduction(BH3·THF or LiAlH4)ImpurityRacemic Impurity(Process Failure)Amide->ImpurityRacemization(High Temp/Base)

Figure 1: Synthetic pathway from Boc-L-Homophenylalanine.[1] Racemization during amidation or reduction can compromise the optical purity, necessitating rigorous testing.

Method 1: Polarimetry (Traditional)

Polarimetry measures the rotation of plane-polarized light by the chiral sample.[1] It is the standard for identity testing but requires high chemical purity for accuracy.

Experimental Protocol
  • Instrument : Digital Polarimeter (e.g., PerkinElmer 341 or Jasco P-2000) with a Sodium D-line lamp (589 nm).

  • Solvent Selection : Methanol (MeOH) is the preferred solvent due to the compound's high solubility and stability.[1]

    • Note: Precursor data indicates significant solvent dependence. (S)-Boc-Homophenylalanine shows

      
       in DCM but 
      
      
      in Ethanol [1, 2].[1] Consistent solvent choice is mandatory.
  • Sample Preparation :

    • Weigh accurately 100 mg of the sample.

    • Dissolve in 10.0 mL of HPLC-grade Methanol (Concentration

      
       g/100mL).
      
    • Ensure complete dissolution; filter if necessary to remove particulates.

  • Measurement :

    • Zero the polarimeter with pure solvent blank.

    • Fill the 1 dm (100 mm) cell, avoiding bubbles.

    • Record the optical rotation (

      
      ) at 20°C or 25°C.
      
    • Perform 5 replicates and average.

Calculation
1
  • 
    : Observed rotation (degrees)[2]
    
  • 
    : Path length (dm)
    
  • 
    : Concentration (g/100mL)
    

Expected Range : Based on structural analogs (e.g., Boc-Phenylalaninol

negative-15° and -30°1

Method 2: Chiral HPLC (The Superior Alternative)

While polarimetry gives an average rotation, Chiral HPLC separates the (R) and (S) enantiomers, providing the exact Enantiomeric Excess (ee) .[1] This is the "Gold Standard" for process development.

Method Comparison: Polarimetry vs. Chiral HPLC
FeaturePolarimetry (Method A)Chiral HPLC (Method B)[1]
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Specificity Low (Affected by all chiral impurities)High (Separates enantiomers)
Sample Requirement High (~100 mg)Low (< 1 mg)
Robustness Low (Sensitive to solvent/temp)High (Reproducible separation)
Use Case Quick Identity / Batch ReleaseProcess Optimization / Purity Check
Chiral HPLC Protocol

This method uses a polysaccharide-based stationary phase to resolve the enantiomers.[1]

  • Column : Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

    • Rationale: These columns are highly effective for N-Boc protected amines and amino alcohols.

  • Mobile Phase : n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio : 90 : 10 : 0.1 (v/v/v)

    • Role of DEA: The basic additive (DEA) sharpens the peak of the primary amine group (-NH2) by suppressing ionization.[1]

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 210 nm (Amide bond absorption) or 254 nm (Phenyl ring).

  • Temperature : 25°C

  • Sample Dilution : 1 mg/mL in Mobile Phase.

Chromatographic Workflow (Graphviz)

HPLCWorkflowcluster_resultOutputSampleSample Preparation(1 mg/mL in Hexane/IPA)InjectionInjection (10 µL)Chiralpak AD-H ColumnSample->InjectionSeparationEnantiomeric Separation(Interaction with Amylose derivative)Injection->SeparationDetectionUV Detection (210/254 nm)Separation->DetectionAnalysisData AnalysisCalculate % ee = (S-R)/(S+R)*100Detection->AnalysisPass: ee > 98%Pass: ee > 98%Analysis->Pass: ee > 98%Fail: ee < 98%Fail: ee < 98%Analysis->Fail: ee < 98%

Figure 2: Chiral HPLC workflow for determining enantiomeric purity.

Conclusion & Recommendations

For tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate , relying solely on optical rotation is insufficient for high-stakes drug development due to the compound's structural flexibility and solvent sensitivity.[1]

  • Routine QC : Use Polarimetry (

    
    , MeOH) for quick batch consistency checks.
    
  • Critical Release : Use Chiral HPLC (Chiralpak AD-H, Hexane/IPA/DEA) to definitively prove enantiomeric purity (>98% ee).

  • Storage : Store the reference standard at 2-8°C under argon to prevent carbamate degradation, which can alter rotation values.

References

  • Sigma-Aldrich . Boc-Homophe-OH (CAS 100564-78-1) Product Specification. Accessed 2025.

  • Chem-Impex . Boc-L-beta-Homophenylalanine Product Data. Accessed 2025.[3]

  • BenchChem . Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate. Accessed 2025. [1]

  • PubChem . tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate (CAS 1015136-77-2). National Library of Medicine.

  • Phenomenex . Chiral HPLC Applications Guide: Separation of Boc-Amines. Accessed 2025.

Validating Enantiomeric Excess of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation of enantiomeric excess (ee) for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate , a critical chiral diamine intermediate often associated with the synthesis of HIV protease inhibitors (e.g., Atazanavir precursors) and peptidomimetics.

Executive Summary & Strategic Importance

The target molecule contains a single chiral center at the C2 position (relative to the butane backbone). In drug development, the specific enantiomer (typically S) is required to ensure correct binding affinity in the final pharmacophore.

Why Standard Methods Fail:

  • Polarimetry (Optical Rotation): Unreliable for high-precision ee determination (>98%) due to the low specific rotation of Boc-protected aliphatic amines and susceptibility to trace impurities.

  • Standard RP-HPLC: Cannot separate enantiomers without derivatization or chiral additives.

This guide compares and details the two most robust methods: Direct Chiral HPLC (Method A) and NMR using Chiral Derivatizing Agents (Method B).

Comparative Analysis of Analytical Methods

The following table contrasts the performance of available techniques for this specific diamine class.

FeatureMethod A: Direct Chiral HPLC Method B: 1H-NMR (Mosher's Acid) Method C: Chiral GC Method D: Polarimetry
Primary Use QC Release & Process Monitoring Absolute Configuration Assignment Volatile IntermediatesQuick Identity Check
Precision (ee) High (±0.1%)Moderate (±1-2%)High (±0.5%)Low (±5-10%)
Throughput High (15-30 min/run)Low (1-2 hours/sample)ModerateVery High
Sample Prep Minimal (Dissolution)Complex (Derivatization required)MinimalMinimal
Limitations Requires specific column screeningRequires pure sample; kinetic resolution riskThermal instability of Boc groupNo impurity discrimination
Verdict Recommended Standard Validation / Confirmation Only Not Recommended (Boc labile >150°C)Insufficient for QC

Decision Matrix: Method Selection Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of development.

MethodSelection Start Start: Sample Received IsReferenceKnown Is Enantiomer Reference Available? Start->IsReferenceKnown IsPurityHigh Chemical Purity > 95%? IsReferenceKnown->IsPurityHigh No MethodHPLC METHOD A: Chiral HPLC (Quantification) IsReferenceKnown->MethodHPLC Yes IsPurityHigh->MethodHPLC No (Purify first) MethodNMR METHOD B: Mosher's Analysis (Config Assignment) IsPurityHigh->MethodNMR Yes MethodPolar Polarimetry (Rough Check Only) MethodHPLC->MethodPolar Optional Identity Check MethodNMR->MethodHPLC Define Elution Order

Figure 1: Decision matrix for selecting the analytical method based on reference availability and sample purity.

Method A: Direct Chiral HPLC (The Gold Standard)

This is the industry-standard protocol for quantifying ee. The presence of both a primary amine (basic) and a carbamate (hydrogen bond acceptor/donor) requires a specific stationary phase and mobile phase additives.

Mechanistic Rationale[1][2]
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is preferred. The helical structure of the amylose polymer creates chiral cavities that discriminate the bulky Boc-group and the phenyl ring of the analyte [1].

  • Mobile Phase Additive: The primary amine at C1 interacts strongly with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) (0.1%) effectively masks these silanols, sharpening the peak shape [2].

Experimental Protocol

Equipment: HPLC with UV/Vis or PDA detector (e.g., Agilent 1200/1260).

Parameters:

  • Column: Chiralpak AD-H or Chiralpak IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

  • Detection: 210 nm (Amide absorption) or 254 nm (Phenyl absorption).

  • Injection Volume: 5-10 µL.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase (without DEA if using IA column to prevent memory effects, otherwise include DEA). Vortex until clear.

  • System Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Blank Run: Inject mobile phase to ensure no carryover.

  • Racemic Reference: Inject a racemic mixture (prepared by mixing equal parts of (R) and (S) or chemically synthesizing the racemate) to establish separation and retention times (

    
     and 
    
    
    
    ).
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    [4]
    

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  Must be < 1.5.
    

Method B: 1H-NMR with Mosher's Acid (Absolute Configuration)

When a chiral HPLC reference standard is unavailable, or to prove absolute configuration, derivatization with Mosher's acid (MTPA) is the required self-validating system.

Mechanistic Rationale

The primary amine of the analyte reacts with chiral


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides. The anisotropic effect of the MTPA phenyl ring causes predictable chemical shift changes (

) in the proton NMR signals of the substrate, allowing assignment of configuration (Model of Mosher) [3].
Experimental Protocol

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Pyridine-d5 (as solvent and base) or CDCl3 + Pyridine.

Workflow:

  • Derivatization:

    • Take 5-10 mg of the diamine substrate in a vial.

    • Add 0.5 mL Pyridine-d5.

    • Add 1.5 equivalents of (S)-(+)-MTPA-Cl.

    • Shake for 10 minutes (reaction is usually rapid for primary amines).

    • Repeat in a separate vial with (R)-(-)-MTPA-Cl.

  • Acquisition: Acquire 1H-NMR (400 MHz or higher) for both samples.

  • Analysis:

    • Focus on the signals near the chiral center (e.g., the C1-protons or the Boc-methyls).

    • The diastereomers will show distinct chemical shifts.

    • Calculate

      
      .
      
    • Use the sign of

      
       to map the spatial arrangement of groups based on Mosher's model.
      

Visualizing the HPLC Method Development

The following diagram details the optimization loop required if the standard conditions (Method A) yield insufficient resolution.

HPLC_Optimization Start Initial Run: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) CheckRes Resolution (Rs) > 1.5? Start->CheckRes Success Validate & Lock Method CheckRes->Success Yes Tailing Problem: Peak Tailing CheckRes->Tailing No (Asymmetry) NoSep Problem: No Separation CheckRes->NoSep No (Co-elution) FixTailing Action: Increase DEA to 0.2% OR Switch to Ethanol Tailing->FixTailing FixSep Action: Switch Column (AD-H -> IA -> OD-H) NoSep->FixSep FixTailing->CheckRes FixSep->CheckRes

Figure 2: Optimization workflow for Chiral HPLC method development.

References

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from .

  • BenchChem. (2025).[5][6][7][8] Technical Support Center: Chiral Separation of 1-Amino-2-methyl-4-phenylbutan-2-ol. Retrieved from .

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Retrieved from .

  • ChemScene. (2025). Product Data: tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate. Retrieved from .

  • MIT Department of Chemistry. (2021). Multigram Preparation of Enantiomers and Assignment of Absolute Stereochemistry via Mosher's Method. Retrieved from .

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate and Related Structures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unambiguous insights into the carbon framework of a molecule. This guide provides an in-depth analysis of the expected C13 NMR chemical shifts for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage comparative data from structurally analogous compounds to predict and interpret its C13 NMR spectrum. We will explore the electronic influences of the tert-butoxycarbonyl (Boc) protecting group and the phenylalkyl chain on the carbon environment.

Predicted C13 NMR Chemical Shifts and Structural Assignment

The structure of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate contains several distinct carbon environments, each resonating at a characteristic chemical shift in the C13 NMR spectrum. By analyzing the spectra of similar molecules, we can predict the approximate chemical shifts for our target compound.

Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shifts, the carbon atoms of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate are numbered as follows:

Caption: Numbering scheme for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate.

Comparative Analysis of Predicted Chemical Shifts

The following table outlines the predicted C13 NMR chemical shifts for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate. These predictions are based on typical chemical shift ranges for the functional groups present and are compared with experimental data from analogous compounds.[1][2]

Carbon Atom(s)Predicted Chemical Shift (ppm)Rationale and Comparative Data
C1 (CH2-NH2) 40 - 45The primary amine will deshield this carbon. In similar Boc-protected diamines, the terminal aminomethyl carbon appears in this region.
C2 (CH-NHBoc) 50 - 55The attachment to the electron-withdrawing carbamate nitrogen deshields this carbon significantly.
C3 (CH2) 35 - 40This methylene carbon is in a standard aliphatic environment.
C4 (CH2-Ph) 30 - 35The benzylic carbon is slightly deshielded by the adjacent phenyl group.
C5 (Phenyl ipso) 140 - 142The quaternary carbon of the phenyl ring directly attached to the alkyl chain.
C6, C10 (Phenyl ortho) 128 - 130Aromatic carbons ortho to the alkyl substituent.
C7, C9 (Phenyl meta) 128 - 130Aromatic carbons meta to the alkyl substituent. These often overlap with the ortho carbons.
C8 (Phenyl para) 125 - 127The para carbon is typically the most shielded of the aromatic CH carbons.
C11 (C=O) 155 - 157The carbonyl carbon of the Boc group consistently appears in this downfield region.[2][3]
C12 (Quaternary C) 78 - 81The quaternary carbon of the tert-butyl group is highly deshielded by the adjacent oxygen atom.[1]
C13, C14, C15 (CH3) 28 - 29The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in this region.[1][2]

Experimental Protocol for C13 NMR Spectrum Acquisition

For researchers seeking to obtain an experimental spectrum of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, the following protocol provides a robust methodology for acquiring high-quality C13 NMR data.[4][5]

Sample Preparation
  • Dissolution: Accurately weigh and dissolve 15-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[5]

Instrumentation and Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and sensitivity.[4]

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio for C13 NMR.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly the quaternary carbons.

    • Spectral Width: A spectral width of 200-250 ppm is sufficient to encompass the expected range of chemical shifts.

Data Processing
  • Fourier Transform: Apply an exponential multiplication window function to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

Workflow for C13 NMR Data Acquisition and Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 15-25 mg of sample in ~0.7 mL of CDCl3 prep2 Add internal standard (TMS, optional) prep1->prep2 acq1 Acquire proton-decoupled C13 NMR spectrum prep2->acq1 acq2 1024-4096 scans 2-5s relaxation delay acq1->acq2 proc1 Fourier Transform (with exponential multiplication) acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum (to TMS or solvent peak) proc2->proc3 analysis1 Assign chemical shifts to carbon atoms proc3->analysis1 analysis2 Compare with predicted values and analogous compounds analysis1->analysis2

Caption: A generalized workflow for the acquisition and analysis of a C13 NMR spectrum.

Conclusion

References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available from: [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Michael Pittelkow. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • Supporting Information. Rsc.org. Available from: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. Available from: [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available from: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). University of St Andrews. Available from: [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. Available from: [Link]

  • tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. NIH. Available from: [Link]

  • 13C-NMR. Available from: [Link]

  • Tert-butyl N-(tert-butoxy)carbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Tert-butyl n-(4-amino-1-phenylbutan-2-yl)carbamate. PubChemLite. Available from: [Link]

  • 13 C Chemical Shift Table. Available from: [Link]

  • (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate. Chemsrc. Available from: [Link]

  • Figure S20. 13 C-NMR of tert-butyl... ResearchGate. Available from: [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available from: [Link]

  • Tert-butyl N-(2-allyloxyphenyl)carbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Handling Guide: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Part 1: Executive Safety & Operational Summary

Immediate Action Card (Stop & Read)

Parameter Critical Specification
CAS Registry 1015136-77-2 (Generic/Isomer specific variants may apply)
Hazard Class Irritant / Potential Corrosive (Skin, Eye, Respiratory).[1] Treat as a functionalized primary amine.
Storage +2°C to +8°C . Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate salt formation on the free amine.
Incompatibility Strong Acids (Cleaves Boc group, releases isobutylene/CO₂), Strong Oxidizers , Acid Chlorides (reacts with free amine).[1]
Emergency Eyes: Flush 15 min (Lid retraction). Skin: Wash with soap/water.[2][3] Spill: Do not dry sweep (dust generation).[1] Wet wipe or vac.

Part 2: Hazard Analysis & Technical Profile

2.1 Structural Logic & Causality This compound is a Boc-protected diamine derivative .[1][4] Its handling requirements are dictated by two competing functional groups:

  • The Free Primary Amine (

    
    ):  This group is basic and nucleophilic.[1] It presents a risk of chemical burns or severe irritation to mucous membranes. Crucially, it reacts with atmospheric 
    
    
    
    to form solid carbamate salts, altering stoichiometry and purity over time.
  • The Boc-Carbamate (

    
    ):  This group is acid-labile.[1][5] Exposure to acidic fumes (e.g., HCl, TFA vapors in a shared hood) or acidic residues on glassware will trigger premature deprotection, releasing gas (
    
    
    
    , isobutylene) and potentially pressurizing sealed vessels.[1]

2.2 Toxicological Grounding While specific toxicology data for this CAS is limited, by structural analogy to similar aliphatic amines and Boc-phenylalanine derivatives, the following precautions are scientifically mandated:

  • Inhalation: High risk of respiratory sensitization or irritation due to the primary amine.

  • Skin Absorption: Moderate risk. Lipophilic Boc group enhances dermal penetration compared to free amino acids.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, utilizing permeation logic for organic amines.

PPE Component Material / Specification Scientific Rationale
Hand Protection (Primary) Nitrile Rubber (Min thickness: 0.11 mm)Nitrile offers superior resistance to aliphatic amines compared to latex.[1] Latex degrades rapidly upon contact with amine bases.
Hand Protection (Secondary) Double Gloving Protocol Required during weighing/transfer. The outer glove protects against gross contamination; the inner glove maintains the sterile/clean barrier.
Eye Protection Chemical Goggles (Not just Safety Glasses)The compound is a solid powder. Air currents in fume hoods can aerosolize particles. Goggles seal the eyes against basic dust which causes corneal opacity.
Respiratory Fume Hood (Face velocity: 0.3–0.5 m/s)Mandatory. Do not handle on open benchtops. If hood is unavailable, a P100 particulate respirator is the minimum requirement.
Body Defense Lab Coat (High-Neck) + Tyvek Sleeves Covers the "wrist gap" between glove and coat.[1] Prevents dust accumulation on forearm skin/hair.
Visualization: PPE Decision Logic

PPE_Logic Start Task Assessment SolidHandling Handling Solid/Powder Start->SolidHandling SolutionHandling Handling Solution Start->SolutionHandling RiskDust Risk of Dust? SolidHandling->RiskDust RiskSplash Risk of Splash? SolutionHandling->RiskSplash ActionGoggles WEAR: Chemical Goggles + N95 (if outside hood) RiskDust->ActionGoggles Yes ActionGlasses WEAR: Safety Glasses (Side Shields) RiskDust->ActionGlasses No (Closed System) RiskSplash->ActionGoggles High Vol / Heating RiskSplash->ActionGlasses Low Vol ActionGloves WEAR: Double Nitrile (0.11mm min) RiskSplash->ActionGloves Always ActionGoggles->ActionGloves

Figure 1: PPE Selection Logic based on physical state and dispersion risk.[1]

Part 4: Operational Handling Protocol

4.1 Pre-Operational Validation

  • Glassware Check: Ensure all glassware is base-washed or solvent-rinsed.[1] Avoid acid-washed glassware that hasn't been neutralized; trace acid residues will cleave the Boc group.

  • Static Control: As a dry organic powder, this compound is prone to static charge. Use an antistatic gun or polonium strip if weighing small quantities (<10 mg) to prevent dispersal.[1]

4.2 Step-by-Step Weighing & Transfer

  • Environment: Place balance inside the chemical fume hood. If the balance is external, use a "transfer vessel" method (tare sealed vial, move to hood, add solid, seal, move to balance).

  • Weighing:

    • Tare a glass scintillation vial or antistatic weighing boat.

    • Technique: Do not use metal spatulas if possible (scratching risk/trace metal contamination).[1] Use disposable polypropylene or glass spatulas.

    • Immediately recap the stock bottle. (Prevents

      
       absorption).[1]
      
  • Solubilization:

    • Solvent Choice: Soluble in DCM, MeOH, DMSO.

    • Protocol: Add solvent to the solid, not solid to solvent (minimizes splash).

    • Exotherm Check: Dissolution is generally neutral, but always observe for heat if using reactive solvents.

4.3 Reaction Setup (Boc-Preservation)

  • Temperature: Maintain

    
    . Thermal deprotection of Boc can occur at prolonged high temperatures (
    
    
    
    or
    
    
    depending on solvent).[1]
  • Atmosphere: Run reactions under Nitrogen or Argon. This is critical not just for moisture exclusion, but to prevent the primary amine from reacting with atmospheric

    
     to form carbamates, which can stall subsequent coupling reactions.
    

Part 5: Waste Disposal & Logistics

5.1 Segregation Logic Improper disposal is a common safety violation. This compound must be segregated based on its nitrogen content and potential biological activity.

  • Solid Waste: Label as "Hazardous Solid Waste - Toxic/Irritant Organic Amine".[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organics" (if dissolved in MeOH/DMSO) or "Halogenated" (if in DCM).[1]

  • Do NOT mix with: Acid waste streams (Risk of gas evolution/pressure buildup).

Visualization: Disposal Workflow

Disposal_Flow WasteGen Waste Generation StateCheck Physical State? WasteGen->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath BinSolid BIN: Solid Hazardous (Tag: Toxic Amine) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck BinHalo BIN: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens BinNonHalo BIN: Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->BinNonHalo Flammables only Warning CRITICAL: NO ACIDS (Prevents Gas Evolution) BinSolid->Warning BinHalo->Warning

Figure 2: Waste segregation flow to prevent incompatibility events.

5.2 Decontamination of Spills

  • Isolate: Mark the area.

  • Neutralize: Do not use strong acids. Use a mild detergent solution or a specific organic amine neutralizer (citric acid based, if compatible with surface).[1]

  • Clean: Absorb liquid spills with vermiculite.[6] For powder spills, cover with wet paper towels (to prevent dust) then wipe up.

  • Verify: Check pH of the surface after cleaning to ensure no basic residue remains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11363870, tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[1] Retrieved from [Link][1]

  • American Chemical Society (2013). BOC Deprotection and Handling Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link][1]

  • Fisher Scientific (2023). Safety Data Sheet: tert-Butyl carbamate.[1][7] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.